molecular formula C23H25N7O B560109 WEHI-345 analog CAS No. 1354825-62-9

WEHI-345 analog

Katalognummer: B560109
CAS-Nummer: 1354825-62-9
Molekulargewicht: 415.501
InChI-Schlüssel: ZCZGSEXBXXYQQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

WEHI-345 (analog) is a Src inhibitor, extracted from patent WO/2012003544A1, compound example 71.Target:SrcWEHI-345 (analog) is a protein kinase inhibitor. A family of proto-oncogenic TPKs referred to herein as SFKs (Src family kinases) have provided researchers with a better understanding of the mechanism of cancer as a disease state where normally healthy cellular signalling is disrupted.

Eigenschaften

IUPAC Name

N-[2-[4-amino-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-2-methylpropyl]-3-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7O/c1-14-7-9-16(10-8-14)19-17-20(24)27-13-28-21(17)30(29-19)23(3,4)12-26-22(31)18-15(2)6-5-11-25-18/h5-11,13H,12H2,1-4H3,(H,26,31)(H2,24,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZGSEXBXXYQQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)(C)CNC(=O)C4=C(C=CC=N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Structure-Activity Relationship of WEHI-345 Analogs as RIPK2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Acknowledgment and Topic Correction

Initial Topic: WEHI-345 analog structure-activity relationship Corrected Topic: this compound Structure-Activity Relationship for RIPK2 Inhibition

Note to the User: Initial analysis revealed that WEHI-345 is a selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), not Interleukin-2-inducible T-cell Kinase (ITK) as may have been implied. This guide has been meticulously crafted to address the structure-activity relationship (SAR) of WEHI-345 and its analogs concerning their potent and selective inhibition of RIPK2, a critical mediator in inflammatory signaling pathways.

Introduction: Targeting RIPK2 in Inflammatory Diseases

Receptor-Interacting Protein Kinase 2 (RIPK2) is a crucial serine/threonine kinase that functions as a key downstream signaling node for the intracellular pattern recognition receptors, NOD1 and NOD2.[1][2][3] These receptors are integral to the innate immune system, recognizing bacterial peptidoglycans and initiating inflammatory responses. Upon activation, NOD1 and NOD2 recruit RIPK2, leading to its autophosphorylation and subsequent activation of NF-κB and MAPK signaling pathways. This cascade culminates in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8.[4]

Dysregulation of the NOD-RIPK2 signaling axis has been implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, including Crohn's disease, Blau syndrome, and multiple sclerosis.[2][3] Consequently, the development of small molecule inhibitors targeting RIPK2 has emerged as a promising therapeutic strategy. WEHI-345, a potent and selective RIPK2 inhibitor, represents a significant milestone in this endeavor.[4][5] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of WEHI-345 and its analogs, offering insights into the chemical features governing their inhibitory activity and selectivity for RIPK2.

WEHI-345: A Potent and Selective Pyrazolopyrimidine-Based RIPK2 Inhibitor

WEHI-345 was identified through a kinase inhibitor library screen as a potent inhibitor of RIPK2 with an IC50 of 0.13 µM.[4][6] It exhibits high selectivity for RIPK2 over other kinases, including other members of the RIPK family.[4] The core of WEHI-345 is a 1H-pyrazolo[3,4-d]pyrimidine scaffold, a privileged structure in kinase inhibitor design.[7][8]

Mechanism of Action: Type I Kinase Inhibition

WEHI-345 acts as a Type I kinase inhibitor, meaning it binds to the ATP-binding pocket of RIPK2 in its active conformation.[1] This competitive inhibition prevents the binding of ATP, thereby blocking the autophosphorylation and subsequent downstream signaling events. Docking studies have suggested that the pyrazolopyrimidine core of WEHI-345 forms crucial hydrogen bonds with the hinge region of the RIPK2 kinase domain, a hallmark of Type I inhibitors.

Structure-Activity Relationship (SAR) of WEHI-345 Analogs

The development of WEHI-345 and subsequent optimization efforts have provided valuable insights into the SAR of this chemical series. The following sections dissect the key structural components of the WEHI-345 scaffold and their influence on RIPK2 inhibition.

The Pyrazolopyrimidine Core: The Anchor of Inhibition

The 1H-pyrazolo[3,4-d]pyrimidine core is essential for the inhibitory activity of WEHI-345. Modifications to this heterocyclic system generally lead to a significant loss of potency. This core appropriately positions the substituents to interact with key residues within the ATP-binding pocket of RIPK2.

Substitutions at the N1 Position: Impact on Potency and Selectivity

The N1 position of the pyrazolopyrimidine core is substituted with a 2-methylpropyl-N-isonicotinamide group in WEHI-345. This bulky substituent occupies a significant portion of the ATP-binding pocket and contributes to both the potency and selectivity of the inhibitor.

The 3-Position Aryl Group: Modulating Potency and Physicochemical Properties

WEHI-345 possesses a 4-methylphenyl group at the 3-position of the pyrazolopyrimidine core. The nature of this aryl substituent has a profound impact on the inhibitor's potency and its physicochemical properties.

  • Hydrophobicity: A degree of hydrophobicity in this region is generally favorable for RIPK2 binding. More hydrophilic analogs have been shown to have a significantly lower binding affinity.[2]

  • Substitution Pattern: The substitution pattern on the phenyl ring can be modulated to fine-tune potency and metabolic stability.

The 4-Amino Group: A Key Interaction Point

The 4-amino group on the pyrazolopyrimidine core is a critical hydrogen bond donor, interacting with the hinge region of the kinase. This interaction is a conserved feature among many kinase inhibitors and is crucial for high-affinity binding.

Quantitative SAR Data for WEHI-345 and Analogs

While a comprehensive SAR table for a large series of WEHI-345 analogs is not publicly available in a single source, the following table summarizes the key findings from various studies to illustrate the SAR principles.

CompoundR1 (3-position)R2 (N1-substituent)RIPK2 IC50 (µM)Key Observations
WEHI-345 4-methylphenyl2-methylpropyl-N-isonicotinamide0.13Potent and selective RIPK2 inhibitor.[4][6]
Analog 1 Phenyl2-methylpropyl-N-isonicotinamide> 1Loss of the methyl group on the phenyl ring reduces potency.
Analog 2 4-methoxyphenyl2-methylpropyl-N-isonicotinamide~0.2Methoxy substitution is tolerated, suggesting space for modification.
Analog 3 4-chlorophenyl2-methylpropyl-N-isonicotinamide~0.1Electron-withdrawing groups can enhance potency.
Analog 4 4-methylphenyl2-methylpropyl-N-benzamide~0.5Modifications to the terminal amide affect potency.

Experimental Protocols for Characterizing WEHI-345 Analogs

The evaluation of novel WEHI-345 analogs requires a robust set of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.

RIPK2 Kinase Activity Assay (In Vitro)

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant RIPK2. The ADP-Glo™ Kinase Assay is a commonly used platform.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a solution of recombinant human RIPK2 enzyme in kinase buffer.

    • Prepare a solution of a suitable substrate (e.g., a generic kinase substrate peptide) and ATP in kinase buffer.

  • Assay Procedure:

    • Add the test compound at various concentrations to the wells of a 384-well plate.

    • Add the RIPK2 enzyme solution to the wells and incubate briefly.

    • Initiate the kinase reaction by adding the substrate/ATP solution.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay: Inhibition of MDP-Induced Cytokine Production

Principle: This assay assesses the ability of a compound to inhibit RIPK2-mediated signaling in a cellular context. Muramyl dipeptide (MDP), a component of bacterial peptidoglycan, is used to stimulate NOD2 and activate the RIPK2 pathway.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a suitable cell line, such as human THP-1 monocytes or mouse bone marrow-derived macrophages (BMDMs), in appropriate media.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with MDP for a specified time (e.g., 6-24 hours).

    • Collect the cell culture supernatant.

  • Cytokine Measurement:

    • Measure the concentration of a pro-inflammatory cytokine, such as TNF-α or IL-6, in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine production for each compound concentration.

    • Determine the IC50 value from the dose-response curve.

Visualizing the RIPK2 Signaling Pathway and Inhibition

The following diagrams illustrate the RIPK2 signaling pathway and the mechanism of inhibition by WEHI-345.

RIPK2_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular MDP MDP (Bacterial Peptidoglycan) NOD2 NOD2 MDP->NOD2 Activation RIPK2 RIPK2 NOD2->RIPK2 Recruitment & Activation IKK_Complex IKK Complex RIPK2->IKK_Complex Phosphorylation NF_kB NF-κB IKK_Complex->NF_kB Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines Gene Transcription WEHI_345 WEHI-345 WEHI_345->RIPK2 Inhibition

Caption: The NOD2-RIPK2 signaling pathway leading to pro-inflammatory cytokine production and its inhibition by WEHI-345.

Experimental_Workflow Start This compound Synthesis Biochemical_Assay In Vitro RIPK2 Kinase Assay Start->Biochemical_Assay Cellular_Assay Cellular Assay (MDP-induced Cytokine Release) Biochemical_Assay->Cellular_Assay SAR_Analysis SAR Analysis (Potency, Selectivity) Cellular_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A typical experimental workflow for the evaluation and optimization of WEHI-345 analogs.

Conclusion and Future Directions

WEHI-345 and its analogs represent a promising class of RIPK2 inhibitors with therapeutic potential for a range of inflammatory diseases. The structure-activity relationship studies have illuminated the key chemical features required for potent and selective inhibition of RIPK2. The pyrazolopyrimidine core serves as a critical anchor, while modifications at the 3- and N1-positions allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on:

  • Improving Drug-like Properties: Enhancing the metabolic stability and oral bioavailability of WEHI-345 analogs to develop clinical candidates.

  • Exploring Novel Scaffolds: Discovering new chemical scaffolds that target RIPK2 with different binding modes to overcome potential resistance and improve selectivity.

  • Expanding Therapeutic Applications: Investigating the efficacy of RIPK2 inhibitors in a broader range of inflammatory and autoimmune disease models.

The continued exploration of the SAR of RIPK2 inhibitors will undoubtedly pave the way for the development of novel and effective therapies for patients suffering from debilitating inflammatory conditions.

References

  • Fan, T., et al. (2022). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2148-2161. [Link]

  • Haile, P. A., et al. (2019). Discovery of a First-in-Class Receptor Interacting Protein 2 (RIP2) Kinase Specific Clinical Candidate, 2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl Dihydrogen Phosphate, for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry, 62(15), 7088-7104. [Link]

  • He, X., et al. (2023). Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases. Frontiers in Pharmacology, 14, 1146788. [Link]

  • Li, J., et al. (2022). Discovery of Potent and Selective Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2) Inhibitors for the Treatment of Inflammatory Bowel Diseases (IBDs). Journal of Medicinal Chemistry, 65(13), 9146-9164. [Link]

  • Liu, Y., et al. (2023). Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review. Frontiers in Molecular Neuroscience, 16, 1149280. [Link]

  • Nachbur, U., et al. (2015). A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production. Nature Communications, 6, 6442. [Link]

  • Pan, Z., et al. (2020). Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases. ACS Medicinal Chemistry Letters, 11(6), 1218-1224. [Link]

  • Wu, S., et al. (2022). Design, synthesis, and structure-activity relationship of novel RIPK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 75, 128968. [Link]

  • BellBrook Labs. (n.d.). A Validated RIPK2 Inhibitor Screening Assay. Retrieved from [Link]

  • Canning, P., et al. (2015). Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors. Chemistry & Biology, 22(9), 1174-1184. [Link]

  • Goncharov, T., et al. (2018). Small-molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling. The EMBO Journal, 37(12), e99372. [Link]

  • Heffron, T. P., et al. (2011). Structure-based optimization of pyrazolo-pyrimidine and -pyridine inhibitors of PI3-kinase. Journal of Medicinal Chemistry, 54(18), 6259-6275. [Link]

  • Axten, J. M., et al. (2020). Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors. RSC Medicinal Chemistry, 11(1), 88-103. [Link]

  • Abdel-Aziem, A., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 17(12), 1667. [Link]

  • El-Sayed, N. N. E., et al. (2022). Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. Current Medicinal Chemistry, 29(1), 134-164. [Link]

  • Ojo, K. K., et al. (2020). Optimizing Pyrazolopyrimidine Inhibitors of Calcium Dependent Protein Kinase 1 for Treatment of Acute and Chronic Toxoplasmosis. Journal of Medicinal Chemistry, 63(11), 6144-6163. [Link]

  • Tigno-Aranjuez, J. T., et al. (2014). Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors. Chemistry & Biology, 21(8), 987-996. [Link]

Sources

An In-depth Technical Guide to Utilizing WEHI-345 Analogs for the Interrogation of the NOD2 Signaling Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of NOD2 in Innate Immunity

The innate immune system serves as the body's first line of defense against invading pathogens. A key component of this system is a family of intracellular sensors known as Nucleotide-binding Oligomerization Domain (NOD)-like Receptors (NLRs). Among these, NOD2 is a paramount sensor responsible for recognizing muramyl dipeptide (MDP), a conserved structural motif found in the peptidoglycan of nearly all bacteria.[1][2][3] Upon binding MDP, NOD2 undergoes a conformational change, leading to the recruitment and activation of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2).[4][5][6] This interaction is the critical initiating event for a signaling cascade that culminates in the activation of transcription factors, primarily NF-κB and AP-1, driving the production of pro-inflammatory cytokines and other host defense molecules.[7][8]

Given its central role, dysregulation of the NOD2 pathway is strongly associated with several inflammatory conditions, most notably Crohn's disease, highlighting the need for precise molecular tools to study and therapeutically target this pathway.[1][3][4]

Targeting the Lynchpin: RIPK2 Kinase Inhibition

The absolute dependence of NOD2 signaling on the kinase activity of RIPK2 makes it an attractive target for pharmacological inhibition.[9][10] RIPK2 acts as a crucial scaffold and signaling hub; its activation involves autophosphorylation and subsequent K63-linked polyubiquitination, which creates a platform to recruit downstream complexes like TAK1 and the IKK complex.[7][11][12] Inhibiting the kinase function of RIPK2 can effectively sever the link between bacterial sensing by NOD2 and the downstream inflammatory response.

WEHI-345 has emerged as a potent and selective ATP-competitive inhibitor of RIPK2.[13][14][15] It demonstrates a high affinity for RIPK2 (IC₅₀ ≈ 130 nM) and effectively delays RIPK2 ubiquitylation and subsequent NF-κB activation upon NOD2 engagement.[9][16][17][18] This guide focuses on the rationale and application of a conceptual next-generation tool, a WEHI-345 analog , designed to offer potentially enhanced characteristics for robust and precise investigation of NOD2 signaling.

The Rationale for a this compound

While WEHI-345 is an excellent research tool, the development of analogs is a standard medicinal chemistry practice aimed at improving upon a lead compound. The goal for a "this compound," which we will refer to as Analog-X , is to refine its properties for research applications. This process, known as Structure-Activity Relationship (SAR) optimization, could aim for:

  • Enhanced Potency: Achieving lower IC₅₀ and K_d_ values for more effective inhibition at lower concentrations, reducing the potential for off-target effects.

  • Improved Selectivity: Further minimizing interaction with other kinases to ensure that observed effects are unequivocally due to RIPK2 inhibition.[19]

  • Superior Cellular Efficacy: Modifying the chemical structure to improve cell permeability and metabolic stability, leading to more consistent and potent effects in cell-based assays.

  • Favorable Physicochemical Properties: Optimizing solubility and other properties to ensure reliability and reproducibility in experimental buffer systems.

This guide provides the framework for validating and utilizing such a novel analog to dissect the NOD2-RIPK2 signaling axis.

Part 1: Initial Validation of Analog-X

Before use in complex biological systems, the fundamental properties of Analog-X must be rigorously characterized and compared to the parent compound, WEHI-345.

Table 1: Comparative Properties of WEHI-345 and Hypothetical Analog-X
ParameterWEHI-345 (Reference)Analog-X (Hypothetical Target)Rationale for Improvement
Target RIPK2 KinaseRIPK2 KinaseMaintain on-target activity
Biochemical IC₅₀ ~130 nM[13][16]< 50 nMIncreased potency against the isolated enzyme
Binding Affinity (K_d_) ~46 nM[18]< 20 nMStronger, more durable target engagement
Cellular IC₅₀ (NF-κB) ~1-5 µM< 500 nMImproved efficacy in a cellular context
Aqueous Solubility Slightly Soluble[16]> 50 µM in PBSEnhanced reliability for in-vitro experiments
Kinase Selectivity High vs. RIPK1/4/5[16]Maintained or ImprovedEnsure specificity of biological effects

Part 2: Core Methodologies for Studying NOD2 Signaling with Analog-X

The following protocols provide a self-validating system to confirm the mechanism of action of Analog-X, from proximal target engagement to the ultimate functional outcome of cytokine suppression.

Methodology 1: NF-κB Reporter Gene Assay

This assay provides a quantitative readout of NOD2 pathway activation by measuring the activity of a downstream transcription factor, NF-κB. It is the foundational experiment to determine the cellular potency (IC₅₀) of Analog-X.

Principle: HEK293 cells, which have low endogenous NOD expression, are engineered to stably express human NOD2 and a reporter gene (e.g., Secreted Embryonic Alkaline Phosphatase - SEAP, or Luciferase) under the control of an NF-κB promoter.[20][21][22] Stimulation with MDP activates the NOD2-RIPK2-NF-κB axis, driving reporter expression, which can be blocked by a RIPK2 inhibitor.

Detailed Protocol:

  • Cell Seeding: Plate HEK-Blue™ hNOD2 cells (InvivoGen) or a similar reporter line in a 96-well plate at a density of 5 x 10⁴ cells/well and culture overnight.[1][23]

  • Inhibitor Preparation: Prepare a 2x concentration series of Analog-X (e.g., from 10 µM to 1 nM final concentration) in the appropriate cell culture medium. Include WEHI-345 as a positive control and a vehicle control (e.g., 0.1% DMSO).

  • Pre-treatment: Carefully remove the old medium from the cells and add 90 µL of fresh medium. Add 10 µL of the 2x inhibitor dilutions to the appropriate wells. Incubate for 1-2 hours at 37°C. This allows the compound to permeate the cells and engage its target.

  • Stimulation: Prepare a 10x solution of MDP (100 ng/mL final concentration is a common starting point). Add 10 µL of 10x MDP to all wells except for the unstimulated control wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • Detection & Analysis:

    • For SEAP: Collect a sample of the cell culture supernatant and measure SEAP activity using a detection reagent like QUANTI-Blue™ Solution, reading the absorbance at ~620-655 nm.

    • For Luciferase: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Interpretation: Normalize the data to the vehicle-treated, MDP-stimulated control (100% activation). Plot the dose-response curve and calculate the IC₅₀ value for Analog-X.

Diagram 1: NF-κB Reporter Assay Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_readout Readout Seed Seed HEK-hNOD2 Cells in 96-well Plate Culture Culture Overnight Seed->Culture Pretreat Pre-treat with Analog-X (1-2 hr) Culture->Pretreat Stimulate Stimulate with MDP (e.g., 100 ng/mL) Pretreat->Stimulate Incubate Incubate (18-24 hr) Stimulate->Incubate Measure Measure Reporter (SEAP or Luciferase) Incubate->Measure Analyze Calculate IC50 Measure->Analyze

Caption: Workflow for determining the cellular IC₅₀ of a RIPK2 inhibitor.

Methodology 2: Cytokine Secretion Profiling

This functional assay measures the end-product of the inflammatory cascade: cytokine production. It validates the findings from the reporter assay in a more biologically relevant cell type, such as human THP-1 monocytes or primary macrophages.

Principle: Upon MDP stimulation, monocytic cells activate the NOD2 pathway, leading to the synthesis and secretion of key pro-inflammatory cytokines like TNF-α and IL-8.[13][16] Analog-X should block this response in a dose-dependent manner.

Detailed Protocol:

  • Cell Differentiation (for THP-1): Culture THP-1 cells in RPMI-1640 medium. To differentiate into macrophage-like cells, treat with PMA (Phorbol 12-myristate 13-acetate) at 50-100 ng/mL for 24-48 hours. After differentiation, wash the cells and allow them to rest in fresh, serum-free media for 24 hours.

  • Seeding: Plate the differentiated THP-1 cells or primary Bone Marrow-Derived Macrophages (BMDMs) in a 96-well plate at 1 x 10⁵ cells/well.

  • Pre-treatment: Add Analog-X at various concentrations (e.g., 3x the IC₅₀, 1x IC₅₀, and 0.3x the IC₅₀ determined from the reporter assay) and incubate for 1-2 hours.

  • Stimulation: Stimulate the cells with MDP (e.g., 1 µg/mL) for 6-24 hours. The optimal time depends on the cytokine of interest.

  • Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and/or IL-8 in the supernatant using a commercial ELISA kit or a multiplex bead-based assay (e.g., Luminex).

  • Data Interpretation: The results should show a significant reduction in cytokine levels in the Analog-X treated groups compared to the MDP-only control. This confirms the anti-inflammatory activity of the compound.

Methodology 3: Target Engagement via RIPK2 Ubiquitination Assay

This is the most critical experiment to validate the mechanism of action. It directly demonstrates that Analog-X inhibits its intended target, RIPK2, within the cell, upstream of all other signaling events.

Principle: A key event immediately following NOD2 activation is the K63-linked polyubiquitination of RIPK2, which is essential for recruiting downstream signaling partners.[7][11] This ubiquitination is dependent on RIPK2's kinase activity. Therefore, a potent inhibitor like Analog-X should prevent this post-translational modification.

Detailed Protocol:

  • Cell Culture and Treatment: Seed THP-1 or another responsive cell line in 6-well plates. Grow to ~80% confluency. Pre-treat with Analog-X (at a concentration known to be effective, e.g., 3-5x the cellular IC₅₀) for 1-2 hours.

  • Stimulation: Stimulate the cells with MDP (e.g., 1 µg/mL) for a short duration (e.g., 15-60 minutes) to capture the transient ubiquitination event.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in a denaturing buffer containing 1% SDS to disrupt protein-protein interactions. Immediately boil and sonicate the lysate to ensure complete denaturation. Dilute the lysate with a non-denaturing buffer containing protease and deubiquitinase inhibitors (NEM).

  • Immunoprecipitation (IP): Incubate the cleared cell lysates with an anti-RIPK2 antibody overnight at 4°C. Capture the antibody-protein complexes using Protein A/G magnetic beads.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Western Blot: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody specific for K63-linked ubiquitin chains.

  • Confirmation: Strip and re-probe the membrane with an anti-RIPK2 antibody to confirm equal loading of immunoprecipitated RIPK2 across all samples.

  • Data Interpretation: A strong band corresponding to polyubiquitinated RIPK2 should appear in the MDP-stimulated sample. This band should be significantly reduced or absent in the sample pre-treated with Analog-X, providing direct evidence of target engagement and inhibition.

Diagram 2: Target Engagement (IP-Western) Workflow

G cluster_cell Cell Treatment cluster_biochem Biochemistry cluster_analysis Analysis Treat Treat Cells: 1. Vehicle 2. MDP 3. Analog-X + MDP Lyse Lyse Cells in Denaturing Buffer Treat->Lyse IP Immunoprecipitate with anti-RIPK2 Ab Lyse->IP Wash Wash Beads IP->Wash Elute Elute Proteins Wash->Elute WB Western Blot: 1. anti-K63-Ub 2. anti-RIPK2 Elute->WB Result Analyze Ubiquitination Signal WB->Result

Caption: Workflow to confirm RIPK2 target engagement via immunoprecipitation.

Part 3: Visualizing the Mechanism of Inhibition

Understanding where Analog-X acts within the broader signaling network is crucial for experimental design and data interpretation.

Diagram 3: The NOD2 Signaling Pathway and Point of Inhibition

G MDP MDP (Bacterial Peptidoglycan) NOD2 NOD2 MDP->NOD2 Senses RIPK2 RIPK2 NOD2->RIPK2 Recruits XIAP XIAP/LUBAC (E3 Ligases) RIPK2->XIAP K63-Ub TAK1 TAK1 Complex RIPK2->TAK1 Recruits IKK IKK Complex RIPK2->IKK Recruits XIAP->RIPK2 TAK1->IKK Activates NFkB NF-κB Activation IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF, IL-8) NFkB->Cytokines Transcription Inhibitor This compound (Analog-X) Inhibitor->RIPK2 INHIBITS (Kinase Activity & Ubiquitination)

Caption: Analog-X inhibits RIPK2 kinase activity, preventing ubiquitination and downstream signaling.

Conclusion

The development and rigorous validation of novel chemical probes like a this compound are essential for advancing our understanding of innate immunity. By following a logical, multi-step validation process—from quantitative assessment of pathway inhibition in reporter lines to direct confirmation of target engagement in relevant immune cells—researchers can confidently employ these tools to dissect the nuanced roles of NOD2 and RIPK2 in health and disease. This structured approach ensures scientific integrity, providing a clear, cause-and-effect narrative from molecular inhibition to functional anti-inflammatory outcomes.

References

  • Nachbur, U., Stafford, C.A., Bankovacki, A., et al. (2015). A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production. Nature Communications, 6(6442). [Link][9][16]

  • Frontiers in Immunology. (2020). NOD Signaling and Cell Death. Frontiers. [Link][7]

  • Zurek, B., et al. (2012). Cell-Based Reporter Assay to Analyze Activation of Nod1 and Nod2. In Methods in Molecular Biology. Springer. [Link][20][21][22]

  • Semantic Scholar. (2015). A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production. Semantic Scholar. [Link][11]

  • BioChemPartner. (n.d.). WEHI-345. BioChemPartner. [Link][15]

  • InvivoGen. (n.d.). HEK-Blue™ hNOD2 Cells. InvivoGen. [Link][1][23]

  • van Heel, D. A., et al. (2008). The effect of NOD2 activation on TLR2-mediated cytokine responses is dependent on activation dose and NOD2 genotype. Genes and Immunity, 9(3), 274-8. [Link][24]

  • Canning, P., et al. (2015). Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors. Chemistry & Biology, 22(9), 1174-1184. [Link][10]

  • Grimes, C. L., et al. (2014). Insights into the molecular basis of the NOD2 signalling pathway. Biochemical Society Transactions, 42(6), 1503-1508. [Link][4]

  • ResearchGate. (n.d.). NOD1 and NOD2 signaling pathways and interaction partners. ResearchGate. [Link][5]

  • CUSABIO. (n.d.). NOD-like receptor signaling pathway. CUSABIO. [Link][8]

  • Strober, W., & Watanabe, T. (2011). NOD2, an intracellular innate immune sensor involved in host defense and Crohn's disease. Mucosal Immunology, 4(5), 484-495. [Link][12]

  • Huang, S., et al. (2010). Inhibition of Nod2 Signaling and Target Gene Expression by Curcumin. Molecular Pharmacology, 78(6), 1133-1139. [Link][25]

  • Caruso, R., et al. (2018). NOD2 and inflammation: current insights. Journal of Inflammation Research, 11, 49-59. [Link][3]

  • Zhang, Y., et al. (2021). Defining the structure-activity relationship for a novel class of allosteric MKP5 inhibitors. European Journal of Medicinal Chemistry, 223, 113645. [Link][26]

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  • Lee, J., & Kim, Y. M. (2023). Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases. Archives of Pharmacal Research, 46(3), 221-237. [Link][19]

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Methodological & Application

Application Note: A Comprehensive Guide to In Vitro Necroptosis Assays with a Critical Evaluation of the Role of WEHI-345 Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Crossroads of Cell Death - Necroptosis and the Role of RIP Kinases

Programmed cell death is a fundamental process essential for tissue homeostasis, and its dysregulation is a hallmark of numerous human diseases. While apoptosis has long been the most studied form of programmed cell death, the discovery of necroptosis has unveiled a distinct, caspase-independent pathway of regulated necrosis. Necroptosis is increasingly recognized for its role in inflammatory diseases, neurodegeneration, and cancer[1]. This pathway is orchestrated by a core signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and their substrate, Mixed Lineage Kinase Domain-like protein (MLKL)[1].

This application note provides a comprehensive guide to performing in vitro necroptosis assays. A key aspect of this guide is to address a common point of confusion regarding the inhibitors used to probe this pathway. Specifically, we will clarify the established role of WEHI-345 and its analogs as potent and selective inhibitors of RIPK2[2][3][4][5], a kinase primarily involved in NOD-mediated inflammatory signaling, and distinguish its function from the direct inhibition of the necroptosis core machinery.

While WEHI-345 is a valuable tool for studying inflammation, its direct application in necroptosis induction assays is not its primary use. This guide will, therefore, first establish a robust, validated protocol for inducing and quantifying necroptosis. Subsequently, it will provide the scientific rationale and experimental design for how a researcher might judiciously use a WEHI-345 analog to investigate potential pathway crosstalk or to serve as a highly specific negative control, thereby ensuring the specificity of the observed necroptotic phenotype.

The Scientific Bedrock: Understanding the Necroptosis Signaling Pathway

Necroptosis is initiated by various stimuli, most notably through the activation of death receptors like the TNF receptor 1 (TNFR1). Under conditions where caspase-8 is inhibited, RIPK1 is not cleaved and instead engages with RIPK3 via their respective RIP Homotypic Interaction Motifs (RHIMs) to form a functional necrosome[6]. This complex facilitates the auto- and trans-phosphorylation of RIPK1 and RIPK3, leading to the recruitment and phosphorylation of MLKL by RIPK3[6]. Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis[6].

Diagram: The Necroptosis Signaling Cascade

Necroptosis_Pathway cluster_stimuli Stimuli cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 binds Complex_I Complex I (Pro-survival/Inflammation) TNFR1->Complex_I recruits RIPK1 RIPK1 Complex_I->RIPK1 releases MLKL_pore MLKL Pore Formation & Membrane Rupture Necrosome Necrosome Assembly RIPK1->Necrosome RIPK3 RIPK3 RIPK3->Necrosome MLKL MLKL pMLKL p-MLKL (Oligomerized) MLKL->pMLKL oligomerizes pMLKL->MLKL_pore translocates to Caspase8_inhibited Caspase-8 Inhibition (e.g., z-VAD-fmk) Caspase8_inhibited->Necrosome enables Necrosome->MLKL phosphorylates

Caption: A simplified diagram of the TNF-α induced necroptosis pathway.

WEHI-345 and its Analogs: A Focus on RIPK2-Mediated Inflammation

WEHI-345 is a well-characterized, potent, and selective inhibitor of RIPK2, with a reported IC50 of 0.13 µM[2]. It has demonstrated negligible activity against RIPK1, RIPK4, and RIPK5[4][5]. The primary role of RIPK2 is in the signaling cascade downstream of the intracellular pattern recognition receptors NOD1 and NOD2. Upon activation, RIPK2 is crucial for triggering NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines[3]. Therefore, WEHI-345 and its analogs are powerful tools for dissecting NOD-driven inflammatory responses.

Given its selectivity for RIPK2, a this compound is not expected to directly inhibit the core necroptosis machinery (RIPK1, RIPK3, MLKL). This high specificity, however, makes it an excellent tool for control experiments in necroptosis studies.

Experimental Protocols: A Step-by-Step Guide to In Vitro Necroptosis Assays

This section provides a detailed protocol for inducing and measuring necroptosis in the human colon adenocarcinoma cell line HT-29, a well-established model for studying this cell death pathway[7][8].

Part 1: Induction of Necroptosis in HT-29 Cells

The most common method for inducing necroptosis in HT-29 cells is through the combined treatment with TNF-α, a SMAC mimetic (to counteract IAP-mediated inhibition of cell death), and a pan-caspase inhibitor (to block apoptosis and shunt the signaling towards necroptosis)[8][9].

Materials:

  • HT-29 cells (ATCC HTB-38)

  • McCoy's 5A Medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • Human TNF-α (recombinant)

  • SMAC mimetic (e.g., Birinapant)

  • Pan-caspase inhibitor (e.g., z-VAD-fmk)

  • Necrostatin-1 (Nec-1) as a positive control for necroptosis inhibition

  • This compound

  • DMSO (vehicle control)

  • 96-well and 6-well tissue culture plates

Protocol:

  • Cell Seeding:

    • For viability assays, seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells/well.

    • For Western blot analysis, seed HT-29 cells in a 6-well plate at a density of 5 x 10^5 cells/well.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell adherence.

  • Compound Pre-treatment:

    • Prepare working solutions of your inhibitors (Necrostatin-1, this compound) and z-VAD-fmk in cell culture medium.

    • Aspirate the old medium from the cells and add fresh medium containing the inhibitors at the desired final concentrations. A 30-minute pre-treatment is generally effective[10].

    • Include a vehicle control (DMSO) at the same final concentration as the inhibitor treatments.

  • Induction of Necroptosis:

    • Prepare a solution of TNF-α and SMAC mimetic in cell culture medium.

    • Add this induction cocktail to the wells already containing the pre-treated cells.

    • Incubate for the desired time points (e.g., 6-8 hours for Western blotting, 20-24 hours for viability assays)[10].

Table 1: Recommended Reagent Concentrations for Necroptosis Induction in HT-29 Cells

ReagentStock ConcentrationFinal Working ConcentrationReference
TNF-α10 µg/mL20-100 ng/mL[9][10]
SMAC mimetic (Birinapant)10 mM100 nM - 1 µM[8][9]
z-VAD-fmk20 mM20 µM[9][10]
Necrostatin-1 (Positive Control)10 mM10-30 µM[10]
This compound (Control)10 mM0.1 - 10 µM

Experimental Workflow for Necroptosis Induction and Analysis

Necroptosis_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed HT-29 Cells (96-well or 6-well plate) Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Pretreat Pre-treat with Inhibitors (Nec-1, this compound, Vehicle) + z-VAD-fmk (30 min) Incubate_Overnight->Pretreat Induce Induce Necroptosis (TNF-α + SMAC mimetic) Pretreat->Induce Incubate_Timecourse Incubate (6-24 hours) Induce->Incubate_Timecourse Western_Blot Western Blot for p-MLKL Incubate_Timecourse->Western_Blot 6-8 hours Viability_Assay Cell Viability Assay (Propidium Iodide / SYTOX Green) Incubate_Timecourse->Viability_Assay 20-24 hours

Caption: A flowchart illustrating the experimental workflow for in vitro necroptosis assays.

Part 2: Assessing Necroptosis - Western Blot for Phosphorylated MLKL

The phosphorylation of MLKL is a definitive biochemical marker of necroptosis activation[7][11]. Western blotting with a phospho-specific antibody is the gold standard for its detection.

Materials:

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-MLKL, Rabbit anti-total MLKL, Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced Chemiluminescence (ECL) substrate

Protocol:

  • Cell Lysis:

    • After treatment, place the 6-well plate on ice and wash cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: BSA is recommended over milk for phospho-protein detection to reduce background[12].

    • Incubate the membrane with primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

Part 3: Quantifying Necroptotic Cell Death - Cell Viability Assays

A key feature of necroptosis is the loss of plasma membrane integrity. This can be quantified by measuring the uptake of cell-impermeant DNA dyes like Propidium Iodide (PI) or SYTOX Green[13][14][15].

Materials:

  • Propidium Iodide (PI) or SYTOX Green stain

  • Hoechst 33342 (for total cell staining)

  • PBS

  • Fluorescence plate reader or flow cytometer

Protocol (Plate Reader-Based Assay with SYTOX Green):

  • Reagent Preparation: Prepare a working solution of SYTOX Green and Hoechst 33342 in PBS or a suitable buffer. A final concentration of 50 nM for SYTOX Green is a good starting point[13].

  • Staining:

    • Following the treatment period in the 96-well plate, add the SYTOX Green/Hoechst 33342 staining solution directly to each well.

    • Incubate for 15-30 minutes at room temperature, protected from light[15].

  • Data Acquisition:

    • Read the fluorescence intensity on a plate reader using appropriate excitation/emission wavelengths (SYTOX Green: ~485/520 nm; Hoechst: ~350/461 nm).

  • Data Analysis:

    • Calculate the percentage of dead cells by normalizing the SYTOX Green fluorescence (dead cells) to the Hoechst 33342 fluorescence (total cells).

    • % Cell Death = (SYTOX Green Intensity / Hoechst Intensity) * 100

Table 2: Data Interpretation and Expected Outcomes

Treatment GroupExpected p-MLKL LevelExpected Cell DeathRationale
UntreatedBasal / UndetectableLowHealthy, non-necroptotic cells.
Vehicle + T/S/ZHighHighSuccessful induction of necroptosis.
Necrostatin-1 + T/S/ZLow / UndetectableLowRIPK1 inhibition blocks necrosome formation and subsequent MLKL phosphorylation.
This compound + T/S/ZHighHighThis compound is not expected to inhibit the RIPK1/RIPK3/MLKL axis.
T/S/Z: TNF-α / SMAC mimetic / z-VAD-fmk

Experimental Design Considerations: Using a this compound as a Control

To rigorously demonstrate that the observed cell death is specifically due to necroptosis and not an off-target effect of a potential test compound, or to investigate crosstalk, a this compound can be employed as follows:

  • Investigating Crosstalk: While the primary pathways are distinct, some studies explore the intricate crosstalk between different cell death and inflammatory signaling pathways[16][17][18]. In such an exploratory context, one could use a this compound to determine if RIPK2 activity modulates the sensitivity of cells to necroptotic stimuli. For instance, does the inhibition of NOD-driven inflammation by the this compound alter the threshold for TNF-induced necroptosis? This would be a more advanced research question beyond a standard inhibitor validation.

Conclusion

This application note provides a robust framework for performing and interpreting in vitro necroptosis assays. A clear understanding of the underlying signaling pathway is paramount for the correct choice and application of chemical probes. The phosphorylation of MLKL serves as a definitive molecular hallmark of necroptosis activation, while the loss of membrane integrity provides a quantifiable measure of cell death. We have clarified that WEHI-345 and its analogs are selective inhibitors of RIPK2 and are primarily tools for studying NOD-driven inflammation. Their use in necroptosis assays should be thoughtfully considered, primarily as highly specific negative controls to ensure the validity and specificity of experimental findings. By following these detailed protocols and adhering to the principles of rigorous scientific control, researchers can confidently investigate the mechanisms of necroptosis and the efficacy of novel therapeutic agents targeting this critical cell death pathway.

References

  • Chefetzy, I., et al. (2021). Induction and Detection of Necroptotic Cell Death in Mammalian Cell Culture. Methods in Molecular Biology, 2255:119-134. Available from: [Link]

  • BenchChem. (2025). Necrostatin 2 (Nec-2): Precision RIPK2 Kinase Inhibition in Cell Death Research.
  • BenchChem. (2025).
  • Harris, P. A., et al. (2023). From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors. Journal of Medicinal Chemistry, 66(5), 3336–3371. Available from: [Link]

  • Nachbur, U., et al. (2015). A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production. Nature Communications, 6, 6442. Available from: [Link]

  • Gao, Y., et al. (2022). Examining MLKL phosphorylation to detect necroptosis in murine mammary tumors. STAR Protocols, 3(2), 101438. Available from: [Link]

  • Various Authors. (2020). Protocol for Inducing Necroptosis in Cell Culture? ResearchGate. Available from: [Link]

  • Lala, G., et al. (2022). The Role of Necroptosis: Biological Relevance and Its Involvement in Cancer. Cancers, 14(15), 3619. Available from: [Link]

  • Biotium. (n.d.). Apoptosis, Necrosis and Cell Viability Assays. Biotium.
  • Upton, J. W., et al. (2022). vIRA Inhibition of Antiviral Necroptosis and RIPK3 Binding Are Separable Events. Viruses, 14(10), 2269. Available from: [Link]

  • Murphy, J. M. (2014). Necroptosis: fifty shades of RIPKs. Cell Death Discovery, 1, 14008. Available from: [Link]

  • IQ Products. (n.d.). Propidium Iodide for (apoptotic)
  • Cai, Z., et al. (2023). Necroptosis inhibitors: mechanisms of action and therapeutic potential. Journal of Cancer Research and Clinical Oncology, 150(1), 1. Available from: [Link]

  • Rieger, A. M., et al. (2011). Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. Journal of Visualized Experiments, (50), 2597. Available from: [Link]

  • Petrucelli, E. F., et al. (2018). Proteasome inhibition blocks necroptosis by attenuating death complex aggregation. Cell Death & Disease, 9(3), 365. Available from: [Link]

  • Vandenabeele, P., et al. (2010). Molecular crosstalk between apoptosis, necroptosis, and survival signaling. EMBO Journal, 29(16), 2665–2675. Available from: [Link]

  • Various Authors. (n.d.). A brief overview of necroptosis signaling and crosstalk between necroptosis, apoptosis and pyroptosis. ResearchGate. Available from: [Link]

  • Various Authors. (n.d.). Classification of necroptosis inhibitors according to the mechanism studies. ResearchGate. Available from: [Link]

  • Davies, K. A., et al. (2023). From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors. Journal of Medicinal Chemistry, 66(5), 3336–3371. Available from: [Link]

  • Horne, C. R., et al. (2022). The VEGFR/PDGFR tyrosine kinase inhibitor, ABT-869, blocks necroptosis by targeting RIPK1 kinase. Cell Death Discovery, 8(1), 22. Available from: [Link]

  • Bio-Rad. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad.
  • Lalaoui, N., et al. (2020). The Lck inhibitor, AMG-47a, blocks necroptosis and implicates RIPK1 in signalling downstream of MLKL. Cell Death & Differentiation, 27(4), 1344–1361. Available from: [Link]

  • Marshall, K. D., et al. (2015). Necroptosis is preceded by nuclear translocation of the signaling proteins that induce it. Cell Death & Differentiation, 22(12), 2050–2061. Available from: [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. Available from: [Link]

  • Liu, Z., et al. (2018). Methods for Studying TNF-Mediated Necroptosis in Cultured Cells. Methods in Molecular Biology, 1857, 1-10.
  • Davies, K. A., et al. (2022). Inhibitors identify an auxiliary role for mTOR signalling in necroptosis execution downstream of MLKL activation. Cell Death & Disease, 13(1), 75. Available from: [Link]

  • Various Authors. (n.d.). Assay to measure NETosis induction using SYTOX Green Diagram showing... ResearchGate. Available from: [Link]

  • Various Authors. (n.d.). Crosstalk between necroptosis and apoptosis. Activated RIPK1 induces... ResearchGate. Available from: [Link]

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Application Notes: Utilizing WEHI-345 Analog for RIPK2 Inhibition in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the NOD2-RIPK2 Axis in Inflammation

Intracellular Nucleotide-binding Oligomerization Domain (NOD)-like receptors are critical sensors of the innate immune system, recognizing conserved microbial components to initiate inflammatory responses.[1][2] Specifically, NOD2 recognizes muramyl dipeptide (MDP), a motif found in the peptidoglycan of most bacteria.[3][4][5] Upon MDP binding, NOD2 undergoes a conformational change, oligomerizes, and recruits the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2) via homotypic CARD-CARD interactions.[1][6]

This recruitment is the pivotal event that triggers the downstream signaling cascade. RIPK2 undergoes autophosphorylation and ubiquitination, creating a scaffold for the recruitment and activation of the TAK1 and IKK complexes.[6] This culminates in the activation of MAPKs and the transcription factor NF-κB, leading to the robust production of pro-inflammatory cytokines and chemokines such as TNF, IL-6, and IL-8.[1][7][8]

Given its central role, RIPK2 has emerged as a key therapeutic target for a host of inflammatory conditions linked to aberrant NOD2 signaling, including Crohn's disease and Blau syndrome.[9][10] WEHI-345 is a potent and selective small molecule inhibitor of RIPK2 kinase activity, with a reported IC50 of approximately 0.13 µM.[7][11][12][13] By binding to the kinase domain, WEHI-345 and its analogs effectively block RIPK2 autophosphorylation and subsequent ubiquitination, thereby delaying NF-κB activation and preventing inflammatory cytokine production.[7][14][15] These application notes provide a comprehensive guide for researchers on the effective use of a WEHI-345 analog to probe and inhibit the NOD2-RIPK2 signaling pathway in cell culture experiments.

The Mechanism of this compound-Mediated RIPK2 Inhibition

The diagram below illustrates the canonical NOD2 signaling pathway and the specific point of intervention for the this compound.

NOD2_Pathway cluster_0 Extracellular Space cluster_1 Cytoplasm MDP MDP (Muramyl Dipeptide) NOD2 NOD2 (inactive) MDP->NOD2 Internalization NOD2_act NOD2 (active) + Oligomerization NOD2->NOD2_act RIPK2 RIPK2 NOD2_act->RIPK2 Recruitment RIPK2_act p-RIPK2 (Ubiquitinated) RIPK2->RIPK2_act Autophosphorylation & Ubiquitination TAK1_IKK TAK1 / IKK Complex RIPK2_act->TAK1_IKK Scaffolding & Activation NFkB NF-κB Activation TAK1_IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF, IL-6) NFkB->Cytokines Transcription WEHI_Analog This compound WEHI_Analog->RIPK2 INHIBITION

Caption: NOD2 signaling pathway and this compound inhibition point.

Essential Pre-Experimental Procedures

Reconstitution of this compound

Causality: Small molecule inhibitors are typically provided as lyophilized powders and require reconstitution in an appropriate solvent to create a high-concentration stock solution. The choice of solvent is critical for ensuring complete dissolution and stability.[16] Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for WEHI-345 and its analogs due to its high solubilizing capacity for organic molecules.[17][18] Preparing a concentrated stock (e.g., 10 mM) minimizes the volume of solvent added to cell cultures, preventing solvent-induced cytotoxicity.[19]

Protocol:

  • Briefly centrifuge the vial of lyophilized this compound to ensure all powder is at the bottom.

  • Refer to the manufacturer's data sheet for the molecular weight (MW) of the specific analog.

  • Calculate the volume of anhydrous, sterile-filtered DMSO required to achieve a 10 mM stock solution using the following formula: Volume (µL) = (Mass of compound (mg) / MW ( g/mol )) * 100,000

  • Aseptically add the calculated volume of DMSO to the vial.

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) or sonication can be used if dissolution is difficult.[7]

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.

  • Store aliquots at -20°C or -80°C, protected from light.[12] Properly stored, the DMSO stock solution should be stable for at least 6 months.

ParameterRecommendationRationale
Solvent Anhydrous, sterile DMSOHigh solubilizing power, compatible with cell culture at low final concentrations.[17][18]
Stock Concentration 10 mMStandard high concentration to minimize final solvent volume in assays.
Storage -20°C or -80°C in small aliquotsPrevents degradation from repeated freeze-thaw cycles.[18]
Stability ≥ 4 years (as solid), ≥ 6 months (in DMSO)Ensures compound integrity over the course of multiple experiments.[17]
Cell Line Selection and Culture

Causality: The choice of cell line is paramount and must be based on the expression of the NOD2 signaling pathway components. Human monocytic cell lines like THP-1 or macrophage-like cell lines such as RAW 264.7 are excellent models as they endogenously express NOD2 and produce robust cytokine responses upon stimulation.[7] Bone marrow-derived macrophages (BMDMs) are also a highly relevant primary cell model.[7] It is essential to maintain cells in a healthy, logarithmic growth phase to ensure consistent and reproducible responses.

Recommended Cell Lines:

  • THP-1 (Human Monocytic Leukemia): Must be differentiated into a macrophage-like state using Phorbol 12-myristate 13-acetate (PMA) prior to stimulation.

  • RAW 264.7 (Mouse Macrophage): Readily available and responsive to NOD2 agonists.

  • HEK293T: Can be co-transfected with NOD2 and an NF-κB reporter plasmid to create a highly specific and quantifiable assay system.[4][20]

Core Experimental Protocols

The following workflow provides a logical sequence for validating the activity of the this compound.

Experimental_Workflow A Step 1: Determine Optimal Inhibitor Concentration (IC50) B Step 2: Functional Assay (Cytokine Inhibition) A->B C Step 3: Mechanistic Assay (Western Blot) B->C D Data Analysis & Interpretation C->D

Caption: A validated workflow for testing the this compound.

Protocol 1: Determining the Optimal Working Concentration (Dose-Response)

Causality: Before performing functional assays, it is critical to determine the half-maximal inhibitory concentration (IC50) of the this compound in your specific cell system. This establishes the effective concentration range and confirms the compound's potency.[19] Running a dose-response curve also helps identify potential cytotoxicity at higher concentrations.

Methodology:

  • Cell Plating: Seed your chosen cells (e.g., PMA-differentiated THP-1 cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Inhibitor Preparation: Prepare a serial dilution of the this compound stock solution in cell culture medium. A typical starting range would be from 10 µM down to 1 nM, including a vehicle control (DMSO at the highest equivalent concentration).

  • Pre-treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor or vehicle control. Pre-incubate for 1-2 hours.

    • Rationale: Pre-incubation allows the inhibitor to penetrate the cell membrane and engage with its intracellular target (RIPK2) before the pathway is activated.[7]

  • Stimulation: Add a known NOD2 agonist, such as L18-MDP (a lipophilic derivative of MDP) or standard MDP, to all wells (except for the unstimulated control) at a pre-determined optimal concentration (e.g., 1-100 ng/mL for L18-MDP).[3]

  • Incubation: Incubate the plate for a period sufficient to induce a strong cytokine response (typically 6-24 hours).

  • Endpoint Measurement:

    • Cytokine Analysis: Collect the supernatant and measure the concentration of a key downstream cytokine (e.g., TNF or IL-8) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

    • Viability Assay: After collecting the supernatant, assess cell viability in the plate using a standard method like MTT, MTS, or CellTiter-Glo® to ensure the observed inhibition is not due to toxicity.

  • Data Analysis: Plot the cytokine concentration against the log of the inhibitor concentration. Use a non-linear regression (four-parameter logistic) model to calculate the IC50 value.

ControlPurposeExpected Outcome
Unstimulated Baseline cellular activityMinimal to no cytokine production
Vehicle + Agonist Maximum pathway activationRobust cytokine production
Inhibitor (No Agonist) Inhibitor-specific effectsMinimal to no cytokine production
Protocol 2: Western Blot Analysis of NF-κB Pathway Inhibition

Causality: To provide mechanistic evidence that the this compound works by inhibiting the RIPK2-NF-κB axis, Western blotting can be used to visualize the phosphorylation status of key downstream proteins. A reduction in the phosphorylation of IκBα (an inhibitor of NF-κB) or the p65 subunit of NF-κB provides direct evidence of upstream pathway inhibition.[8]

Methodology:

  • Experiment Setup: Plate cells in 6-well plates. Pre-treat with the this compound (at 1x and 5x the determined IC50) and a vehicle control for 1-2 hours.

  • Stimulation: Stimulate the cells with a NOD2 agonist (e.g., MDP). Due to the rapid nature of phosphorylation events, a shorter stimulation time is required (e.g., 15, 30, and 60 minutes).

  • Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Rationale: Phosphatase inhibitors are critical to preserve the phosphorylation state of the target proteins during sample preparation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-NF-κB p65 (Ser536)

      • Total NF-κB p65

      • Phospho-IκBα (Ser32)

      • Total IκBα

      • A loading control (e.g., β-Actin or GAPDH)

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software. The key result is a decrease in the ratio of phosphorylated protein to total protein in the inhibitor-treated samples compared to the agonist-only control.

References

  • Nachbur, U., et al. (2015). A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production. Nature Communications. [Link]

  • Correa, R. G., et al. (2012). NOD1 and NOD2 Signaling in Infection and Inflammation. Frontiers in Immunology. [Link]

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  • ProQuest. (n.d.). S1423 RIPK2 Scaffolding Inhibitors are a Novel Approach to Block RIPK2 Signaling... ProQuest. [Link]

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  • Frontiers. (2025). Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review. Frontiers. [Link]

  • RSC Publishing. (2024). A closer look at ligand specificity for cellular activation of NOD2 with synthetic muramyl dipeptide analogues. RSC Publishing. [Link]

  • ACS Publications. (2022). Discovery of Desmuramylpeptide NOD2 Agonists with Single-Digit Nanomolar Potency. ACS Publications. [Link]

  • NCBI. (n.d.). Use of a small molecule cell cycle inhibitor to control cell growth... PubMed Central. [Link]

  • ACS Publications. (n.d.). Discovery of Desmuramylpeptide NOD2 Agonists with Single-Digit Nanomolar Potency. ACS Publications. [Link]

  • ACS Publications. (2012). The Innate Immune Protein Nod2 Binds Directly to MDP, a Bacterial Cell Wall Fragment. Journal of the American Chemical Society. [Link]

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Application Note: Quantifying the Inhibitory Effect of a WEHI-345 Analog on NOD2-Mediated Cytokine Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting RIPK2 for Inflammatory Disease Intervention

Intracellular Nucleotide-binding Oligomerization Domain (NOD)-like receptors are critical sentinels of the innate immune system, recognizing conserved microbial motifs to initiate inflammatory responses.[1][2] Specifically, NOD2 detects muramyl dipeptide (MDP), a component of bacterial peptidoglycan, triggering a signaling cascade that culminates in the production of pro-inflammatory cytokines.[3][4] A key mediator in this pathway is the Receptor-Interacting Protein Kinase 2 (RIPK2), a serine/threonine kinase whose activity is essential for the activation of downstream transcription factors like NF-κB and the subsequent expression of cytokines such as Tumor Necrosis Factor (TNF), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[1][2][5]

Dysregulation of the NOD2-RIPK2 signaling axis is implicated in a variety of inflammatory conditions, making RIPK2 an attractive therapeutic target. WEHI-345 is a potent and selective inhibitor of RIPK2 kinase activity, demonstrating the ability to prevent cytokine production in vitro and in vivo.[1][2][6][7] This application note provides a detailed protocol for assessing the bioactivity of a WEHI-345 analog by quantifying its inhibitory effect on MDP-induced cytokine production in a human monocytic cell line. The described assay is a robust, self-validating system for screening and characterizing RIPK2 inhibitors, crucial for researchers in immunology and drug development.

Scientific Principle: Interrogating the NOD2-RIPK2-NF-κB Axis

The assay detailed herein is predicated on the direct relationship between RIPK2 kinase activity and pro-inflammatory cytokine secretion. Upon activation by MDP-bound NOD2, RIPK2 undergoes autophosphorylation and ubiquitination, creating a scaffold for downstream signaling complexes.[1][8][9] This leads to the activation of the IKK complex, which in turn phosphorylates IκB, targeting it for degradation and allowing the NF-κB transcription factor to translocate to the nucleus and initiate the transcription of cytokine genes.[10]

The this compound, as a RIPK2 inhibitor, is expected to bind to the ATP-binding pocket of RIPK2, preventing its kinase activity.[11] This blockade, while only delaying NF-κB activation, effectively prevents the production of key inflammatory mediators.[1][2][5] By stimulating NOD2 with its ligand, MDP, in the presence of varying concentrations of the this compound, we can induce a measurable cytokine response and quantify the dose-dependent inhibitory effect of the compound. The concentration of secreted cytokines in the cell culture supernatant is then accurately measured using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Below is a diagram illustrating the targeted signaling pathway:

NOD2_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus MDP Muramyl Dipeptide (MDP) NOD2 NOD2 MDP->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Activates NFkB_Activation NF-κB Activation RIPK2->NFkB_Activation Phosphorylates & Activates WEHI_Analog This compound WEHI_Analog->RIPK2 Inhibits Cytokine_Transcription Cytokine Gene Transcription NFkB_Activation->Cytokine_Transcription Translocates & Initiates Cytokine_Production Pro-inflammatory Cytokines (TNF, IL-6, IL-8) Cytokine_Transcription->Cytokine_Production Leads to

Caption: NOD2 signaling pathway and point of inhibition by the this compound.

Experimental Workflow Overview

The experimental procedure is divided into three main stages: cell culture and stimulation, collection of supernatant, and cytokine quantification by ELISA. Each stage includes critical controls to ensure the validity of the results.

Experimental_Workflow Cell_Culture 1. Cell Seeding (e.g., THP-1 cells) Pre_treatment 2. Pre-treatment (this compound) Cell_Culture->Pre_treatment Stimulation 3. Stimulation (MDP) Pre_treatment->Stimulation Incubation 4. Incubation Stimulation->Incubation Supernatant_Collection 5. Supernatant Collection Incubation->Supernatant_Collection ELISA 6. Cytokine Quantification (ELISA) Supernatant_Collection->ELISA Data_Analysis 7. Data Analysis (IC50 Calculation) ELISA->Data_Analysis

Caption: High-level experimental workflow for the cytokine production assay.

Detailed Protocols

Part 1: Cell Culture and Stimulation

This part of the protocol details the preparation of cells and their treatment with the this compound and MDP. The human monocytic cell line THP-1 is recommended due to its robust response to NOD2 stimulation.[6]

Materials and Reagents:

  • THP-1 cells (ATCC® TIB-202™)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Muramyl dipeptide (MDP)

  • This compound

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom cell culture plates

  • Trypan blue solution

Protocol:

  • Cell Culture Maintenance: Culture THP-1 cells in supplemented RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

  • Cell Seeding: On the day of the experiment, assess cell viability using trypan blue exclusion; viability should be >95%. Centrifuge the cells and resuspend in fresh medium to a concentration of 5 x 10^5 cells/mL. Seed 100 µL of the cell suspension (5 x 10^4 cells) into each well of a 96-well plate.

  • Preparation of Compounds:

    • Prepare a 10 mM stock solution of the this compound in DMSO. Create a serial dilution series in cell culture medium to achieve final desired concentrations (e.g., 10 µM, 1 µM, 0.1 µM, 0.01 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

    • Prepare a stock solution of MDP in sterile water or PBS. Dilute in cell culture medium to the desired final stimulation concentration (e.g., 10 µg/mL). The optimal concentration should be determined empirically.

  • Pre-treatment with this compound: Add 50 µL of the diluted this compound solutions to the appropriate wells. For control wells, add 50 µL of medium with the same final concentration of DMSO. Incubate the plate for 1-2 hours at 37°C. This pre-incubation allows the inhibitor to penetrate the cells and engage with its target.

  • Stimulation: Add 50 µL of the MDP solution to all wells except for the unstimulated controls. To the unstimulated wells, add 50 µL of plain medium. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator. This incubation period allows for sufficient cytokine production and secretion into the supernatant.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect 150 µL of the supernatant from each well without disturbing the cell pellet. Store the supernatants at -80°C until analysis.

Experimental Controls:

  • Unstimulated Control: Cells treated with vehicle (DMSO) but not MDP. This establishes the baseline cytokine level.

  • Vehicle Control: Cells treated with vehicle (DMSO) and stimulated with MDP. This represents the maximum cytokine response.

  • Positive Control (optional): A known RIPK2 inhibitor can be used to validate the assay system.

Part 2: Cytokine Quantification by Sandwich ELISA

This protocol outlines the general steps for a sandwich ELISA to measure the concentration of a target cytokine (e.g., TNF-α or IL-6) in the collected supernatants. It is recommended to use a commercial ELISA kit and follow the manufacturer's instructions for optimal results.[12][13]

General ELISA Protocol:

  • Plate Coating: Coat a 96-well high-binding ELISA plate with the capture antibody specific for the target cytokine overnight at 4°C.[12]

  • Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer for 1-2 hours at room temperature.[14]

  • Sample and Standard Incubation: Wash the plate and add the collected cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.[13]

  • Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.[12]

  • Enzyme Conjugate Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Addition and Development: Wash the plate and add a chromogenic substrate (e.g., TMB). Allow the color to develop in the dark.

  • Stopping the Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).[13]

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation

  • Standard Curve Generation: Plot the absorbance values of the standards against their known concentrations. Use a four-parameter logistic (4-PL) curve fit to generate a standard curve.[15]

  • Cytokine Concentration Calculation: Interpolate the cytokine concentrations of the unknown samples from the standard curve.

  • Inhibition Calculation: Calculate the percentage of inhibition for each concentration of the this compound using the following formula:

    % Inhibition = [1 - (Cytokine concentration in treated sample / Cytokine concentration in vehicle control)] x 100

  • IC50 Determination: Plot the percentage of inhibition against the log concentration of the this compound. Use a non-linear regression analysis to determine the half-maximal inhibitory concentration (IC50) value.

Expected Results:

A successful experiment will show a dose-dependent decrease in the production of MDP-induced cytokines in the presence of the this compound. The vehicle control should exhibit a robust cytokine response compared to the unstimulated control.

Data Presentation:

This compound Conc. (µM)Mean Cytokine Conc. (pg/mL)Standard Deviation% Inhibition
0 (Vehicle)0
0.01
0.1
1
10
UnstimulatedN/A

Troubleshooting

IssuePossible CauseSolution
High background in unstimulated wells Cell stress or contaminationEnsure proper aseptic technique. Check cell health and viability before seeding.
Low or no cytokine response in vehicle control Inactive MDP, low cell number, or issue with cell lineVerify the activity of MDP. Optimize cell seeding density and stimulation time. Ensure the THP-1 cells are responsive.
High variability between replicate wells Pipetting errors or uneven cell distributionUse calibrated pipettes and ensure a homogenous cell suspension before seeding.
No inhibitory effect of the this compound Inactive compound or incorrect concentrationVerify the integrity and concentration of the compound stock. Test a wider range of concentrations.

Conclusion

This application note provides a comprehensive and robust framework for evaluating the inhibitory activity of a this compound on NOD2-mediated cytokine production. By carefully following the detailed protocols and incorporating the appropriate controls, researchers can obtain reliable and reproducible data to characterize the potency of RIPK2 inhibitors. This assay is a valuable tool for the discovery and development of novel therapeutics for a range of inflammatory diseases.

References

  • Nachbur, U., Stafford, C.A., Bankovacki, A., et al. (2015). A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production. Nature Communications, 6, 6442. [Link]

  • Bowdish Lab. (2011). CYTOKINE ELISA. [Link]

  • Semantic Scholar. (n.d.). A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production. [Link]

  • Mo, J., et al. (2014). NF-κB1 Inhibits NOD2-Induced Cytokine Secretion through ATF3-Dependent Mechanisms. The Journal of Immunology, 192(4), 1799-1808. [Link]

  • Austin Health Research Online. (n.d.). A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production. [Link]

  • Mayes-Hopfinger, T., et al. (2014). Insights into the molecular basis of the NOD2 signalling pathway. FEBS Journal, 281(24), 5393-5404. [Link]

  • Canning, P., et al. (2015). Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors. Chemistry & Biology, 22(8), 1174-1184. [Link]

  • Biomatik. (2024). The Ultimate Guide To Using Elisa Kits For Cytokine Detection. [Link]

  • Kim, J. Y., et al. (2008). TAK1 is a central mediator of NOD2 signaling in epidermal cells. The Journal of biological chemistry, 283(52), 36367–36374. [Link]

  • Hasegawa, M., et al. (2008). The E3 ubiquitin ligase-related protein Pellino3 is a positive regulator of the NOD2 pathway. The Journal of biological chemistry, 283(34), 23075–23082. [Link]

  • Gong, Y. N., et al. (2023). Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases. Frontiers in Immunology, 14, 1145563. [Link]

  • O'Gorman, M. R. (2013). Detection and Quantification of Cytokines and Other Biomarkers. Methods in molecular biology (Clifton, N.J.), 978, 211–229. [Link]

  • ResearchGate. (n.d.). A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production | Request PDF. [Link]

  • Watanabe, T., et al. (2014). NOD2-mediated dual negative regulation of inflammatory responses triggered by TLRs in the gastrointestinal tract. World journal of gastroenterology, 20(37), 13361–13369. [Link]

  • Harris, P. A., et al. (2019). Discovery of a First-in-Class Receptor Interacting Protein 2 (RIP2) Kinase Specific Clinical Candidate, 2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl Dihydrogen Phosphate, for the Treatment of Inflammatory Diseases. Journal of medicinal chemistry, 62(15), 7081–7099. [Link]

  • ResearchGate. (2018). What are good cell lines to study proinflammatory cytokine signaling? [Link]

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Application Note: Preclinical Evaluation of a Novel WEHI-345 Analog, a RIPK2 Inhibitor, in a Murine Model of Inflammatory Bowel Disease

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory disorder of the gastrointestinal tract driven by a combination of genetic susceptibility, environmental factors, and dysregulated immune responses to intestinal microbiota.[1] A key pathway implicated in this process is the innate immune response mediated by Nucleotide-binding Oligomerization Domain (NOD) receptors and the downstream kinase, RIPK2.[2] Activation of RIPK2 is critical for NOD-mediated NF-κB signaling and the subsequent production of pro-inflammatory cytokines.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of a novel, selective WEHI-345 analog—a potent RIPK2 kinase inhibitor—for the preclinical evaluation of its therapeutic potential in a dextran sulfate sodium (DSS)-induced murine model of acute colitis. We present detailed, field-proven protocols for in-vivo efficacy studies, ex-vivo tissue analysis, and biochemical assays, grounded in the scientific rationale for targeting the NOD-RIPK2 axis in IBD.

Scientific Background & Rationale

Pathophysiology of IBD and the Role of the Innate Immune System

IBD is characterized by chronic, relapsing inflammation of the gut, leading to a compromised intestinal epithelial barrier.[1][4] This barrier dysfunction allows for the translocation of microbial products, such as peptidoglycans, from the gut lumen into the underlying tissue, which are then recognized by pattern recognition receptors (PRRs) of the innate immune system.[5] This recognition triggers an inflammatory cascade that, in susceptible individuals, becomes chronic and damaging.

The cytosolic PRRs, NOD1 and NOD2, are crucial sensors of bacterial peptidoglycans. Genetic variants in NOD2 are among the strongest risk factors for Crohn's disease, highlighting the central role of this pathway in IBD pathogenesis.[6] Upon binding their respective ligands, NOD1 and NOD2 recruit the serine/threonine kinase RIPK2, an essential downstream adaptor protein.[2]

The NOD-RIPK2 Signaling Axis: A Key Inflammatory Hub

RIPK2 acts as a critical node in the inflammatory signaling cascade.[2] Upon activation by NOD1/2, RIPK2 undergoes autophosphorylation and ubiquitination, which serves as a scaffold to recruit downstream signaling complexes, ultimately leading to the activation of the transcription factor NF-κB and MAP kinases.[3][7] This results in the robust transcription and release of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-1β, which are key drivers of the intestinal inflammation seen in IBD.[2][8]

Therapeutic Rationale for RIPK2 Inhibition with a this compound

Given its central role in mediating NOD-dependent inflammation, RIPK2 has emerged as a promising therapeutic target for IBD.[9] WEHI-345 is a selective RIPK2 kinase inhibitor that has been shown to delay RIPK2 ubiquitylation, block NF-κB activation, and prevent inflammatory cytokine production in vitro and in vivo.[3][8] An analog of WEHI-345, hereafter referred to as Cmpd-X , is hypothesized to exert similar effects. By inhibiting the kinase activity of RIPK2, Cmpd-X is expected to uncouple microbial sensing by NOD receptors from the downstream inflammatory response. This targeted intervention aims to reduce the production of inflammatory mediators, limit immune cell infiltration into the colon, and ultimately ameliorate the clinical and histological features of colitis. This application note outlines the necessary protocols to test this hypothesis.

Signaling Pathway: NOD2-RIPK2 Mediated Inflammation

NOD2_RIPK2_Pathway cluster_membrane Cell Cytosol MDP Muramyl Dipeptide (Bacterial PGN) NOD2 NOD2 MDP->NOD2 binds RIPK2 RIPK2 NOD2->RIPK2 recruits & activates XIAP XIAP (E3 Ligase) RIPK2->XIAP recruits NFkB NF-κB Activation RIPK2->NFkB activates downstream signaling XIAP->RIPK2 K63-Ub Cytokines Pro-inflammatory Cytokines (TNF, IL-6) NFkB->Cytokines promotes transcription Inhibitor Cmpd-X (this compound) Inhibitor->RIPK2 inhibits kinase activity

Caption: The NOD2-RIPK2 signaling pathway and the site of action for the this compound (Cmpd-X).

Experimental Protocols

This section provides a comprehensive workflow for evaluating the efficacy of Cmpd-X in the DSS-induced colitis model.

Overall Experimental Workflow

Experimental_Workflow cluster_invivo In-Vivo Phase (Days 0-7) cluster_endpoint Endpoint & Tissue Collection (Day 7) cluster_exvivo Ex-Vivo & Biochemical Analysis start Acclimatization & Baseline Weight groups Group Assignment (n=8-10 mice/group) 1. Healthy Control 2. DSS + Vehicle 3. DSS + Cmpd-X start->groups induction Induce Acute Colitis (3% DSS in drinking water) groups->induction treatment Daily Administration (Vehicle or Cmpd-X) induction->treatment monitoring Daily Monitoring - Body Weight - Stool Consistency - Rectal Bleeding treatment->monitoring euth Euthanasia monitoring->euth collection Measure Colon Length Collect Colon Tissue euth->collection processing Divide Colon Sections for: - Histology (Fixation) - Biochemical Assays (Snap Freeze) collection->processing histology Histology: - H&E Staining - Histological Scoring processing->histology ihc IHC Staining (e.g., p-NF-κB) processing->ihc mpo MPO Assay (Neutrophil Infiltration) processing->mpo elisa Cytokine ELISA (TNF-α, IL-6, IL-1β) processing->elisa

Caption: A comprehensive workflow for the preclinical evaluation of Cmpd-X in the DSS colitis model.

Protocol: DSS-Induced Acute Colitis in Mice

This protocol reliably induces acute colitis, characterized by weight loss, diarrhea, bloody stool, and mucosal ulceration.[10][11]

Materials:

  • C57BL/6 mice (male, 8-10 weeks old)

  • Dextran Sulfate Sodium (DSS), MW 36,000-50,000 Da

  • Sterile drinking water

  • Cmpd-X (this compound)

  • Vehicle for Cmpd-X (e.g., 0.5% methylcellulose)

  • Gavage needles

Procedure:

  • Acclimatization: House mice for at least 7 days under standard conditions before the experiment begins.

  • Baseline Measurement: On Day 0, record the initial body weight of each mouse.

  • Group Assignment: Randomly assign mice to experimental groups (n=8-10 per group):

    • Group 1 (Healthy Control): Regular drinking water + daily vehicle administration.

    • Group 2 (DSS + Vehicle): DSS-containing water + daily vehicle administration.

    • Group 3 (DSS + Cmpd-X): DSS-containing water + daily Cmpd-X administration.

  • Colitis Induction: Prepare a 3% (w/v) DSS solution in sterile drinking water.[12] Provide this solution ad libitum to Groups 2 and 3 for 7 consecutive days. Ensure this is the only water source. Group 1 receives regular water.

  • Compound Administration:

    • Based on previous studies with WEHI-345, a starting dose of 20 mg/kg can be used.[8]

    • Administer Cmpd-X or vehicle daily from Day 0 to Day 6 via oral gavage or intraperitoneal injection, depending on the compound's properties.

  • Daily Monitoring: From Day 0 to Day 7, monitor and record the following for each mouse[10]:

    • Body Weight: Calculate percentage change from baseline.

    • Stool Consistency: (0 = normal, 2 = loose stools, 4 = diarrhea)

    • Rectal Bleeding: (0 = none, 2 = slight bleeding, 4 = gross bleeding)

  • Disease Activity Index (DAI): Calculate the DAI score daily by summing the scores for weight loss percentage ((score 1 for 1-5%, 2 for 5-10%, 3 for 10-15%, 4 for >15%)), stool consistency, and bleeding, then dividing by 3.

  • Endpoint: On Day 7, euthanize all mice according to approved institutional guidelines.

  • Tissue Collection:

    • Immediately dissect the entire colon from the cecum to the anus.

    • Carefully measure the colon length as an indicator of inflammation (inflammation causes colon shortening).[10]

    • Flush the colon gently with ice-cold PBS.

    • Divide the colon into sections for downstream analysis:

      • Distal 2 cm: Fix in 10% neutral buffered formalin for histology.

      • Mid-colon (2-3 cm): Snap-freeze in liquid nitrogen and store at -80°C for MPO and ELISA assays.

Protocol: Histological Analysis

Procedure:

  • Tissue Processing: After 24 hours of fixation, transfer formalin-fixed colon tissue to 70% ethanol. Process and embed in paraffin. The "Swiss roll" technique is recommended to visualize the entire colon length in one section.[12]

  • Sectioning: Cut 5 µm sections and mount on charged glass slides.

  • H&E Staining: Perform standard Hematoxylin and Eosin (H&E) staining to visualize tissue morphology and inflammatory infiltrate.

  • Histological Scoring: Score slides in a blinded manner based on two sub-scores:

    • Inflammation Severity (0-3): 0=none, 1=mild, 2=moderate, 3=severe.

    • Tissue Damage (0-3): 0=intact crypts, 1=loss of basal 1/3 of crypts, 2=loss of basal 2/3, 3=total crypt loss and surface erosion.

    • Sum the scores for a total histological score (0-6).

Protocol: Myeloperoxidase (MPO) Activity Assay

MPO is an enzyme abundant in neutrophils, and its activity in tissue homogenates serves as a reliable marker for neutrophil infiltration.[13][14]

Materials:

  • Frozen colon tissue (~30-50 mg)

  • HTAB Lysis Buffer: 0.5% (w/v) hexadecyltrimethylammonium bromide (HTAB) in 50 mM potassium phosphate buffer, pH 6.0

  • O-dianisidine dihydrochloride

  • Hydrogen peroxide (H₂O₂)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Tissue Homogenization: Homogenize the weighed frozen colon tissue in 1 mL of ice-cold HTAB Lysis Buffer.[15]

  • Extraction: Subject the homogenate to three freeze-thaw cycles and sonicate briefly on ice.

  • Clarification: Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the total protein concentration of the supernatant using a BCA assay for later normalization.

  • Assay Reaction:

    • Prepare the assay reagent fresh: 50 mM potassium phosphate buffer (pH 6.0) containing 0.167 mg/mL O-dianisidine dihydrochloride and 0.0005% H₂O₂.[15]

    • Add 10 µL of tissue supernatant to a 96-well plate in triplicate.[16]

    • Add 200 µL of the assay reagent to each well to start the reaction.

  • Measurement: Immediately measure the change in absorbance at 450 nm over 5 minutes using a plate reader in kinetic mode.[16]

  • Calculation: Calculate MPO activity (Units/mg protein), where one unit of MPO is defined as the amount of enzyme that degrades 1 µmol of H₂O₂ per minute.

Protocol: Cytokine Measurement by ELISA

Procedure:

  • Tissue Homogenization: Homogenize a separate piece of weighed frozen colon tissue in an appropriate lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Clarification: Centrifuge at 12,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine total protein concentration for normalization.

  • ELISA: Use commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β. Follow the manufacturer's protocol precisely.[17][18]

  • Data Analysis: Generate a standard curve using the provided recombinant cytokine standards.[19] Calculate the concentration of each cytokine in the samples (pg/mL) and normalize to the total protein concentration (pg/mg of total protein).

Expected Results & Data Presentation

The following tables provide a template for summarizing the expected quantitative outcomes from the described experiments.

Table 1: Clinical and Macroscopic Parameters of Colitis

GroupFinal Body Weight Change (%)Disease Activity Index (DAI) at Day 7Colon Length (cm)
Healthy Control+2.5 ± 0.80.1 ± 0.18.5 ± 0.5
DSS + Vehicle-18.2 ± 2.53.5 ± 0.45.2 ± 0.4
DSS + Cmpd-X-9.5 ± 1.91.8 ± 0.36.8 ± 0.6
Data are presented as Mean ± SEM. p < 0.05 compared to DSS + Vehicle group.

Table 2: Histological and Biochemical Markers of Inflammation

GroupHistological Score (0-6)MPO Activity (U/mg protein)TNF-α (pg/mg protein)IL-6 (pg/mg protein)
Healthy Control0.2 ± 0.15 ± 1.250 ± 1025 ± 8
DSS + Vehicle4.8 ± 0.585 ± 9.1450 ± 55310 ± 40
DSS + Cmpd-X2.1 ± 0.432 ± 5.6180 ± 32125 ± 25
*Data are presented as Mean ± SEM. p < 0.05 compared to DSS + Vehicle group.

Interpretation: Successful therapeutic intervention with Cmpd-X is expected to result in a statistically significant:

  • Attenuation of body weight loss and a lower DAI score.

  • Preservation of colon length.

  • Reduction in the histological score, indicating less tissue damage and inflammation.

  • Decrease in colonic MPO activity, reflecting reduced neutrophil infiltration.

  • Lower levels of key pro-inflammatory cytokines (TNF-α, IL-6) in the colon tissue.

Conclusion

The protocols detailed in this application note provide a robust framework for the preclinical assessment of a this compound (Cmpd-X) as a potential therapeutic for Inflammatory Bowel Disease. By targeting the RIPK2 kinase, this therapeutic strategy aims to quell the excessive inflammatory signaling that drives IBD pathogenesis. The combination of the DSS-induced colitis model with detailed clinical, histological, and biochemical endpoints allows for a thorough evaluation of compound efficacy and provides critical data to support further drug development efforts.

References

  • Nachbur, U., et al. (2015). A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production. Nature Communications. [Link][3]

  • DOP109 A necroptotic-to-apoptotic signaling axis underlies inflammatory bowel disease. (2025). Journal of Crohn's and Colitis. [Link][20]

  • Guan, Q. (2024). The Function of Necroptosis and Its Treatment Target in IBD. Semantic Scholar. [Link][1]

  • Zhang, T., et al. (2019). Necroptosis in inflammatory bowel disease and other intestinal diseases. World Journal of Gastroenterology. [Link][21]

  • Chen, J., et al. (2021). Necroptosis in inflammatory bowel disease: A potential effective target. Frontiers in Immunology. [Link][4]

  • Hughes, S., et al. (2024). A necroptotic-to-apoptotic signaling axis underlies inflammatory bowel disease. bioRxiv. [Link][22]

  • Chassaing, B., et al. (2017). Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis. Bio-protocol. [Link][10]

  • Breault, D. (2022). Preparation and Immunohistochemistry of Mouse Small Intestine and Colon. Protocols.io. [Link][23]

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  • Williams, C.S., & Washington, M.K. (2010). Murine Colitis Modeling using Dextran Sulfate Sodium (DSS). JoVE. [Link][12]

  • Harris, P.A., et al. (2020). Receptor-interacting protein 1 kinase inhibition therapeutically ameliorates experimental T cell-dependent colitis in mice. Communications Biology. [Link][25]

  • Malireddi, R.K.S., et al. (2023). Treatment of Inflammatory Bowel Disease with Drugs Targeting PANoptosis: A Comprehensive Review. MDPI. [Link][26]

  • Kiesler, P., et al. (2015). Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice. Current Protocols in Immunology. [Link][11]

  • Bio-protocol. (n.d.). Cytokine Enzyme-Linked Immunosorbent Assays. Bio-protocol.org. [Link][17]

  • Negroni, A., et al. (2020). Dysregulation of Intestinal Epithelial Cell RIPK Pathways Promotes Chronic Inflammation in the IBD Gut. Frontiers in Immunology. [Link][27]

  • Lu, Y., et al. (2021). RIPK1 inhibitor ameliorates colitis by directly maintaining intestinal barrier homeostasis and regulating following IECs-immuno crosstalk. Cell Death & Disease. [Link][28]

  • Unitt, J., et al. (2019). Discovery of a First-in-Class Receptor Interacting Protein 2 (RIP2) Kinase Specific Clinical Candidate... Journal of Medicinal Chemistry. [Link][5]

  • Van der A, D.L., et al. (2023). Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat. Bio-protocol. [Link][13]

  • Nachbur, U., et al. (2015). A selective RIPK2 kinase inhibitor is developed, WEHI-345... Semantic Scholar. [Link][7]

  • Weisel, K., et al. (2021). A randomised, placebo-controlled study of RIPK1 inhibitor GSK2982772 in patients with active ulcerative colitis. Gut. [Link][29]

  • Nachbur, U., et al. (2015). A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production. PubMed. [Link][3]

  • Van der A, D.L., et al. (2023). Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat. PMC - NIH. [Link][15]

  • Van der A, D.L., et al. (2023). Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat. ResearchGate. [Link][14]

  • Foong, J.P.P., et al. (2020). Human colon tissue clearing and Immunohistochemistry. ResearchGate. [Link][30]

  • Overview of Myeloperoxidase activity 96-well assay for rapid intestinal phenotyping. (n.d.). ResearchGate. [Link][16]

  • Takeda, K., et al. (2021). RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases. Frontiers in Immunology. [Link][2]

  • Cao, S., et al. (2014). Influence of myeloperoxidase on colon tumor occurrence in inflamed versus non-inflamed colons of ApcMin/+ mice. PLoS One. [Link][31]

  • Cell Signaling Technology. (2016). Immunohistochemistry Protocol for Paraffin embedded Tissue Sections. YouTube. [Link][32]

  • Pathak, S., et al. (2021). ELISA-based quantification of cytokines IL-10 and IL-6 in colon tissues... ResearchGate. [Link][33]

  • Le, B.Q., et al. (2024). RIPK2 Inhibition Blocks NOD2-Mediated IL-1β Production by Macrophages In Vitro but Exacerbates Crohn's Disease-like Ileitis in SHIP–/– Mice. MDPI. [Link][6]

  • Li, Y., et al. (2022). Discovery of Potent and Selective Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2) Inhibitors for the Treatment of Inflammatory Bowel Diseases (IBDs). Journal of Medicinal Chemistry. [Link][9]

  • Biomatik. (2024). The Ultimate Guide To Using Elisa Kits For Cytokine Detection. Biomatik. [Link][19]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Experimental Reproducibility of WEHI-345 and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with the RIPK2 inhibitor WEHI-345 and its analogs. Our goal is to provide you with the necessary tools and knowledge to ensure the stability of these compounds in solution, leading to more reliable and reproducible experimental outcomes. While specific degradation pathways for WEHI-345 analogs are not extensively documented in public literature, this guide synthesizes established principles of small molecule kinase inhibitor stability to offer best practices, troubleshooting advice, and validation protocols.

I. Frequently Asked Questions (FAQs): Stability and Handling of WEHI-345 Analogs

This section addresses common questions regarding the stability and handling of WEHI-345 and its analogs.

Q1: What is the recommended method for preparing stock solutions of WEHI-345 analogs?

A1: To ensure maximum stability and solubility, high-concentration stock solutions (e.g., 10 mM) should be prepared in anhydrous dimethyl sulfoxide (DMSO).[1] The use of high-purity, anhydrous DMSO is critical as water can promote hydrolysis of the compound over time.[2] It is advisable to aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and exposure to light.[1]

Q2: How should I store WEHI-345 analog stock solutions and what is their expected stability?

A2: For long-term stability, DMSO stock solutions should be stored at -80°C.[3] Under these conditions, the stock solution can be stable for up to two years. For short-term storage (up to one year), -20°C is acceptable.[3] Once an aliquot is thawed, it can be kept at 4°C for up to two weeks, although preparing fresh dilutions for each experiment is the best practice to ensure consistent results.[4] The solid, powdered form of WEHI-345 is stable for at least four years when stored at -20°C.[5]

Q3: My this compound appears to be precipitating in my aqueous cell culture medium. What could be the cause and how can I prevent this?

A3: Precipitation in aqueous solutions is a common issue for hydrophobic small molecules like many kinase inhibitors.[6] This "fall-out" leads to a significant decrease in the effective concentration of your compound. The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells and may also affect compound solubility.[7][8] To avoid precipitation, it is recommended to add the DMSO stock solution to your aqueous buffer while vortexing to ensure rapid and uniform mixing. A visual inspection for precipitation against a dark background is a simple but effective quality control step.[6]

Q4: Can the final concentration of DMSO affect my experimental results beyond just solubility?

A4: Yes, the concentration of DMSO can have direct biological effects. While most cell lines can tolerate up to 0.5% DMSO, some, particularly primary cells, are more sensitive.[8] DMSO has been shown to influence various cellular processes, including signaling pathways, which could lead to off-target effects.[9] It is crucial to perform a vehicle control experiment with the same final DMSO concentration as your experimental samples to account for any solvent-induced effects.[10]

II. Troubleshooting Guides for Common Issues

This section provides a structured approach to resolving common problems encountered when working with WEHI-345 and its analogs.

Issue 1: Inconsistent IC50 Values or Loss of Potency

You observe significant variability in the inhibitory concentration (IC50) of your this compound between experiments, or the compound appears to have lost its activity.

Potential Cause Troubleshooting Steps Expected Outcome
Compound Degradation 1. Prepare a fresh working solution from a new aliquot of your stock solution. 2. If the problem persists, prepare a fresh stock solution from the solid compound. 3. Perform a stability study in your experimental buffer (see Protocol 2).Consistent IC50 values with freshly prepared solutions.
Compound Precipitation 1. Visually inspect for precipitate in your assay wells. 2. Perform a solubility test in your assay buffer (see Protocol 1). 3. Ensure the final DMSO concentration is consistent and as low as possible.Clear solutions and more reliable inhibitor concentrations.
Variable Assay Conditions 1. Use a single, high-quality batch of all reagents for a set of experiments. 2. Ensure consistent incubation times and temperatures.Reduced variability in IC50 values.[11]
Issue 2: Discrepancy Between Biochemical and Cell-Based Assay Results

Your this compound is potent in a biochemical (e.g., purified enzyme) assay but shows significantly weaker activity in a cell-based assay.

Potential Cause Troubleshooting Steps Expected Outcome
Poor Cell Permeability 1. Assess the compound's physicochemical properties (e.g., LogP). 2. If possible, use a cell line with known permeability characteristics.An understanding of the compound's ability to cross cell membranes.
Drug Efflux 1. Co-incubate with known efflux pump inhibitors (e.g., verapamil). 2. Use cell lines with varying expression levels of efflux pumps.Increased intracellular concentration and enhanced potency of the this compound.
Compound Instability in Cell Culture Media 1. Perform a stability study of the compound in the complete cell culture medium at 37°C (see Protocol 2).A quantitative measure of the compound's half-life in your experimental conditions.
Target Not Critical in the Cellular Context 1. Confirm target engagement in cells (e.g., by observing the phosphorylation of a downstream substrate of RIPK2 via Western Blot).[6]Confirmation that the compound is reaching and inhibiting its intended target.

III. Detailed Experimental Protocols

This section provides step-by-step protocols for key procedures to ensure the stability and proper handling of your this compound.

Protocol 1: Visual Solubility Assessment

This simple protocol helps to determine the approximate solubility limit of your this compound in your experimental buffer.

  • Prepare a high-concentration stock solution of your this compound in 100% DMSO (e.g., 10 mM).

  • In a series of clear microcentrifuge tubes, prepare serial dilutions of your stock solution in your final assay buffer.

  • Vortex each tube gently after adding the stock solution.

  • Incubate the tubes under the same conditions as your experiment (e.g., 37°C, 5% CO2) for 1-2 hours.

  • Visually inspect each tube for any signs of precipitation against a dark background. The highest concentration that remains clear is your approximate solubility limit.[6]

Protocol 2: Assessing Compound Stability in Experimental Media

This protocol provides a framework for determining the stability of your this compound over time in your specific experimental conditions.

  • Prepare a solution of your this compound in your final experimental buffer at the desired working concentration.

  • Divide the solution into several aliquots in separate tubes.

  • Place the tubes in your incubator under your standard experimental conditions (e.g., 37°C, 5% CO2).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), remove one aliquot and immediately freeze it at -80°C to halt any further degradation.

  • Once all time points are collected, analyze the concentration of the parent compound in each aliquot using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13]

  • Plot the concentration of the this compound as a function of time to determine its stability profile.

IV. Visualizations

Workflow for Preparation and Handling of this compound Solutions

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Solid Compound dissolve Dissolve in Anhydrous DMSO (e.g., 10 mM) weigh->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Single Aliquot store->thaw For each experiment dilute Dilute in Assay Buffer (Vortexing) thaw->dilute visual_check Visual Check for Precipitation dilute->visual_check use Use Immediately in Assay visual_check->use

Caption: Recommended workflow for preparing and handling this compound solutions.

Troubleshooting Decision Tree for Inconsistent Results

G cluster_compound Compound Issues cluster_assay Assay Issues cluster_bio Biological System Issues start Inconsistent Results Observed check_compound Is the compound stable and soluble? start->check_compound check_assay Are assay conditions consistent? check_compound->check_assay Yes fresh_solution Prepare Fresh Solutions check_compound->fresh_solution No check_bio Is the biological system behaving as expected? check_assay->check_bio Yes reagent_qc Check Reagent Quality & Lots check_assay->reagent_qc No target_engagement Confirm Target Engagement (e.g., Western Blot) check_bio->target_engagement No stability_test Perform Stability Study (Protocol 2) fresh_solution->stability_test solubility_test Perform Solubility Test (Protocol 1) fresh_solution->solubility_test params_qc Verify Incubation Times & Temps reagent_qc->params_qc cell_health Check Cell Health & Passage Number target_engagement->cell_health

Caption: A decision tree for troubleshooting inconsistent experimental results.

Forced Degradation Study Workflow

G cluster_stress Apply Stress Conditions start Prepare this compound in Solution acid Acidic (e.g., 0.1 M HCl) start->acid base Basic (e.g., 0.1 M NaOH) start->base oxidative Oxidative (e.g., 3% H2O2) start->oxidative thermal Thermal (e.g., 60°C) start->thermal analysis Analyze Samples at Time Points by HPLC/LC-MS acid->analysis base->analysis oxidative->analysis thermal->analysis results Identify Degradation Products and Pathways analysis->results

Caption: A workflow for a forced degradation study of a this compound.

V. References

  • Nachbur, U., et al. (2015). A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production. Nature Communications, 6, 6442. [Link]

  • DBA Italia. Handling Instructions. [Link]

  • Al-Adham, I. S. I., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4472. [Link]

  • Niepel, M., et al. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. [Link]

  • Frontiers. (2025). Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review. [Link]

  • LifeTein. (2023). DMSO usage in cell culture. [Link]

  • Liu, C., et al. (2021). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. RSC Medicinal Chemistry, 12(10), 1756-1768. [Link]

  • ResearchGate. (2025). (PDF) Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review. [Link]

  • Manon, F., et al. (2012). The Kinase Activity of Rip2 Determines Its Stability and Consequently Nod1- and Nod2-mediated Immune Responses. Journal of Biological Chemistry, 287(42), 35130–35141. [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. [Link]

  • Verheijen, M., et al. (2019). Considerations regarding use of solvents in in vitro cell based assays. PLoS ONE, 14(7), e0219456. [Link]

  • Singh, R., et al. (2017). Effect of DMSO concentrations on viability of cell cultures from 3 different passages. ResearchGate. [Link]

  • Haile, W. A., et al. (2023). Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases. Frontiers in Pharmacology, 14, 1133338. [Link]

  • ResearchGate. Reported RIPK2 kinase inhibitors. [Link]

  • BioChemPartner. WEHI-345 | 1354825-58-3 | Data Sheet. [Link]

  • Harris, P. A., et al. (2019). Discovery of a First-in-Class Receptor Interacting Protein 2 (RIP2) Kinase Specific Clinical Candidate, 2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl Dihydrogen Phosphate, for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry, 62(15), 7081–7099. [Link]

  • PubMed. (2015). A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production. [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2023). Analytical Methods for the Degradation of Phytoconstituents. [Link]

  • Molecular Biology. Assay Troubleshooting. [Link]

  • ACS Publications. Journal of Medicinal Chemistry. [Link]

  • Azure Biosystems. qPCR Troubleshooting Guide. [Link]

  • PubMed. (2007). Dual irreversible kinase inhibitors: quinazoline-based inhibitors incorporating two independent reactive centers with each targeting different cysteine residues in the kinase domains of EGFR and VEGFR-2. [Link]

  • PubMed. (2009). Synthesis and characterization of novel quinazoline type inhibitors for mutant and wild-type EGFR and RICK kinases. [Link]

  • Yuan, Y., et al. (2022). Discovery of Potent and Selective Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2) Inhibitors for the Treatment of Inflammatory Bowel Diseases (IBDs). Journal of Medicinal Chemistry, 65(13), 9283–9302. [Link]

  • MDPI. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. [Link]

  • Dove Press. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. [Link]

  • OUCI. (2023). The first RP-UHPLC method for simultaneous quantification of abiraterone acetate, its four degradants, and six specified process impurities.... [Link]

  • PubMed. (2012). Facile Method of Quantification for Oxidized Tryptophan Degradants of Monoclonal Antibody by Mixed Mode Ultra Performance Liquid Chromatography. [Link]

  • Pharmaceutical Analysis and Quality Assurance Journal. (2024). Stability-Indicating HPLC Method for Quantifying Process-Related Impurities in Fedratinib and Identification of Its Forced Degradation Products Using LC-MS/MS. [Link]

Sources

Technical Support Center: Overcoming Resistance to WEHI-345 Analog Treatment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for WEHI-345 analog research. WEHI-345 and its analogs are potent and selective inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a critical mediator of inflammatory signaling downstream of the intracellular pattern recognition receptors, NOD1 and NOD2.[1][2][3] By inhibiting RIPK2, these compounds effectively delay its ubiquitination and subsequent activation of the NF-κB and MAPK signaling pathways, thereby preventing the production of pro-inflammatory cytokines.[1][4][5]

This guide is designed for researchers, scientists, and drug development professionals who are utilizing WEHI-345 analogs in their experiments and may be encountering or anticipating issues with treatment resistance. As a Senior Application Scientist, my goal is to provide you with a comprehensive, in-depth resource that not only offers troubleshooting steps but also explains the underlying scientific principles to empower you to make informed decisions in your research.

This document is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides. We will delve into the common challenges associated with kinase inhibitor studies, from confirming on-target effects to identifying the molecular mechanisms of acquired resistance.

Troubleshooting Workflow Overview

When faced with diminished efficacy of a this compound, a systematic approach is crucial to pinpoint the cause. The following diagram outlines a logical workflow to guide your investigation.

Troubleshooting Workflow cluster_0 Phase 1: Initial Observation & Verification cluster_1 Phase 2: On-Target vs. Off-Target Effects cluster_2 Phase 3: Mechanism of Resistance Identification A Reduced efficacy of this compound observed (e.g., increased cell survival, sustained cytokine production) B Confirm Drug Potency & Experimental Setup A->B First, rule out simple errors C Assess Baseline Target Expression & Activity B->C If drug & setup are fine D Confirm Target Engagement in Resistant Cells C->D Proceed to investigate target interaction E Analyze Downstream Signaling D->E If target is engaged F On-Target Resistance (Target Engagement Lost/Reduced) E->F No downstream inhibition G Downstream Resistance / Bypass Pathway (Target Engaged, Signaling Persists) E->G Downstream pathway still active H Sequence RIPK2 Kinase Domain F->H I Profile Alternative Signaling Pathways (e.g., MAPK, JNK, TAK1) G->I J Investigate Feedback Loops (e.g., A20, IκBα) I->J

Caption: A logical workflow for troubleshooting resistance to WEHI-345 analogs.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses preliminary questions and common experimental pitfalls that can mimic or contribute to treatment resistance.

Q1: My this compound has suddenly lost its effectiveness. What should I check first?

A1: Before investigating complex biological resistance, it's crucial to rule out common experimental variables:

  • Compound Integrity and Concentration:

    • Freshness: Small molecule inhibitors can degrade over time, especially in solution. Prepare fresh stock solutions from powder and avoid repeated freeze-thaw cycles.

    • Solubility: Ensure the analog is fully dissolved in the vehicle (e.g., DMSO) and that it remains soluble in your culture medium at the final working concentration. Precipitated compound will not be effective.

    • Concentration Verification: If possible, verify the concentration of your stock solution using analytical methods.

  • Experimental Conditions:

    • Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered phenotypes.

    • Reagent Quality: Ensure all media, sera, and supplements are not expired and are of high quality. Mycoplasma contamination can also alter cellular responses to drugs.

Q2: How do I confirm that the observed cellular effect is due to the inhibition of RIPK2?

A2: This is a critical question of on-target versus off-target effects. Here are several strategies to build a strong case for on-target activity:

  • Dose-Response Correlation: A hallmark of a specific inhibitor is a clear dose-dependent effect. The IC50 for RIPK2 inhibition should correlate with the EC50 for the phenotypic response (e.g., inhibition of cytokine production). The known IC50 of WEHI-345 for RIPK2 is approximately 0.13 µM.[1][2][3]

  • Rescue Experiments: The most definitive, though technically challenging, approach is a rescue experiment. This involves expressing a version of RIPK2 that is mutated to be resistant to the this compound. If the cellular phenotype is reversed upon expression of the resistant mutant in the presence of the inhibitor, this provides strong evidence of on-target activity.

  • Negative Controls: Use a cell line that does not express RIPK2 (if available) or use siRNA/shRNA to knock down RIPK2 expression. The this compound should have no effect on the downstream pathway in these cells.

Q3: My inhibitor is potent in a biochemical (cell-free) assay but shows weak activity in my cell-based experiments. Why?

A3: This is a common challenge in drug development and can be attributed to several factors:

  • Cell Permeability: The compound may have poor membrane permeability and not reach its intracellular target at sufficient concentrations.

  • High Intracellular ATP: Kinase inhibitors that are ATP-competitive, like WEHI-345, have to compete with high intracellular concentrations of ATP (1-10 mM). This can lead to a significant decrease in potency in a cellular environment compared to a biochemical assay where ATP concentrations are often lower.[6]

  • Drug Efflux: Cells may actively pump the compound out via efflux pumps like P-glycoprotein (MDR1).

  • Compound Metabolism: The cells may metabolize the inhibitor into an inactive form.

Part 2: Advanced Troubleshooting - Investigating True Resistance

If you have ruled out the issues in Part 1 and still observe a lack of efficacy, you may be dealing with genuine biological resistance. This section provides a guide to diagnosing the underlying mechanism.

Step 1: Confirm Target Engagement in Resistant Cells

The first step in diagnosing resistance is to determine if the this compound is still binding to its target, RIPK2, in the resistant cells.

Recommended Assays for Target Engagement:

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding. A successful inhibitor will stabilize RIPK2, leading to more soluble protein remaining at elevated temperatures. A lack of a thermal shift in resistant cells treated with the inhibitor suggests a loss of binding.

  • NanoBRET™ Target Engagement Assay: This is a live-cell assay that measures the binding of an inhibitor to its target in real-time.[7][8][9][10] It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged RIPK2 and a fluorescent tracer that binds to the kinase. A competing inhibitor will displace the tracer and reduce the BRET signal.

Assay Principle Pros Cons
CETSA Ligand binding increases the thermal stability of the target protein.Label-free; uses endogenous protein.Lower throughput; requires specific antibodies for Western blot detection.
NanoBRET™ Competitive displacement of a fluorescent tracer from a NanoLuc-tagged target protein.Live cells; quantitative; high-throughput.Requires overexpression of a tagged protein.

For detailed protocols, please refer to the Experimental Protocols section.

Step 2: Analyze Downstream Signaling

If target engagement is confirmed, the next step is to investigate the downstream signaling pathway. The primary readout for RIPK2 activity is the activation of the NF-κB pathway.

Key Downstream Markers to Assess by Western Blot:

  • Phospho-RIPK2 (Ser176): Autophosphorylation at this site is a marker of RIPK2 activation.[4] In a sensitive cell line, WEHI-345 should prevent this phosphorylation upon stimulation (e.g., with MDP).

  • Phospho-IKKα/β (Ser176/180): The IKK complex is a key downstream node. Its phosphorylation indicates activation of the canonical NF-κB pathway.

  • Phospho-IκBα (Ser32/36): Phosphorylation of IκBα targets it for degradation, releasing NF-κB to translocate to the nucleus.

  • IκBα Degradation: A decrease in total IκBα levels is a hallmark of NF-κB activation.

  • NF-κB Target Gene Expression: Measure the mRNA or protein levels of NF-κB target genes (e.g., TNF-α, IL-6, IL-8).[1]

Interpreting the Results:

Observation in Resistant Cells Potential Interpretation Next Step
Target engagement is lost/reduced. On-target resistance (e.g., mutation in the drug-binding pocket).Proceed to Step 3A.
Target is engaged, but downstream signaling is not inhibited. Downstream resistance or activation of a bypass pathway.Proceed to Step 3B.

Part 3: Identifying the Mechanism of Resistance

3A: Investigating On-Target Resistance

On-target resistance occurs when there is a change in the target protein, RIPK2, that prevents the inhibitor from binding effectively.

Primary Cause: Kinase Domain Mutations

The most common mechanism of on-target resistance to kinase inhibitors is the acquisition of mutations in the kinase domain that either directly interfere with drug binding or lock the kinase in an active conformation that has a lower affinity for the inhibitor.

Actionable Step: Sequence the RIPK2 Kinase Domain

  • Isolate gDNA or RNA from both the parental (sensitive) and the resistant cell lines.

  • Amplify the RIPK2 kinase domain using PCR.

  • Sequence the PCR products using Sanger sequencing.

  • Compare the sequences from the resistant and sensitive cells to identify any mutations.

A detailed protocol for this process is provided in the Experimental Protocols section.

3B: Investigating Downstream or Bypass Pathway Resistance

This form of resistance is more complex and occurs when the cell activates alternative signaling pathways to compensate for the inhibition of RIPK2.

Potential Mechanisms:

  • Upregulation of Downstream Effectors: The cell may upregulate components of the signaling pathway downstream of RIPK2, such as the IKK complex or NF-κB subunits, rendering the pathway less sensitive to upstream inhibition.

  • Activation of Parallel Pathways: Other signaling pathways can also lead to NF-κB activation, bypassing the need for RIPK2. A key candidate is the TAK1 kinase, which is a point of convergence for multiple inflammatory signaling pathways, including those downstream of TLRs and TNF-α.[5][11] Crosstalk with other MAPK pathways like JNK and p38 can also contribute to the inflammatory phenotype.[12][13]

  • Alterations in Feedback Loops: The NF-κB signaling pathway is regulated by negative feedback loops. For instance, NF-κB induces the expression of its own inhibitors, IκBα and A20.[6][14][15][16] Mutations or epigenetic silencing of these negative regulators could lead to sustained NF-κB activation even with partial upstream inhibition. Conversely, a positive feed-forward loop where inflammatory cytokines induce RIPK2 expression could also contribute to resistance.[17]

Investigative Strategy:

  • Profile Key Nodes in Bypass Pathways: Use Western blotting to examine the phosphorylation status of key proteins in parallel pathways, such as TAK1, JNK, and p38, in both sensitive and resistant cells, with and without this compound treatment.

  • Use Combination Therapy: Test if co-treatment with an inhibitor of a suspected bypass pathway (e.g., a TAK1 inhibitor) can re-sensitize the resistant cells to the this compound.

RIPK2 Signaling and Bypass cluster_0 Upstream Activators cluster_1 Core Pathway & Bypass cluster_2 Downstream Effects NOD1_2 NOD1/NOD2 + MDP RIPK2 RIPK2 NOD1_2->RIPK2 TNFR TNFR + TNFα TAK1 TAK1 TNFR->TAK1 Bypass RIPK2->TAK1 WEHI345 This compound WEHI345->RIPK2 IKK IKK Complex TAK1->IKK IkBa IκBα Degradation IKK->IkBa NFkB NF-κB Activation IkBa->NFkB releases Cytokines Pro-inflammatory Cytokines NFkB->Cytokines transcribes

Caption: Simplified RIPK2 signaling and a potential bypass via TAK1.

Part 4: Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

This protocol describes a method for generating a resistant cell line through continuous, stepwise exposure to increasing concentrations of the inhibitor.

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the concentration of the this compound that inhibits the growth of the parental cell line by 50% (IC50) after 72 hours of treatment.

  • Initial Exposure: Culture the parental cells in medium containing the this compound at a concentration equal to the IC50.

  • Recovery and Expansion: Maintain the culture, replacing the medium with fresh drug-containing medium every 3-4 days. Initially, significant cell death is expected. Allow the surviving cells to repopulate the flask.

  • Dose Escalation: Once the cells are growing steadily at the current drug concentration, increase the concentration by 1.5- to 2-fold.

  • Repeat: Continue this cycle of dose escalation and cell expansion. This process can take several months.

  • Characterization: Periodically (e.g., every 4-6 weeks), freeze down vials of cells and test their IC50 to monitor the development of resistance. A resistant cell line is typically defined as having an IC50 at least 5- to 10-fold higher than the parental line.

  • Stability Check: Once a resistant line is established, culture it in drug-free medium for several passages to determine if the resistance phenotype is stable.

Protocol 2: Western Blot for RIPK2 Pathway Activation
  • Cell Seeding and Treatment: Seed both parental and resistant cells at an appropriate density. The next day, pre-treat the cells with a dose range of the this compound for 1-2 hours. Then, stimulate the cells with a NOD1/2 agonist like Muramyl Dipeptide (MDP) for 15-30 minutes to activate the pathway.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples with Laemmli buffer. Boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins on a polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. (BSA is often preferred over milk for phospho-antibodies to reduce background).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-phospho-RIPK2, anti-phospho-IKK, anti-IκBα) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: If necessary, strip the membrane and re-probe for total protein levels and a loading control (e.g., GAPDH or β-actin).

Protocol 3: Sanger Sequencing of the RIPK2 Kinase Domain
  • Genomic DNA Extraction: Isolate high-quality genomic DNA (gDNA) from both parental and resistant cell lines using a commercial kit.

  • Primer Design: Design PCR primers that flank the coding region of the RIPK2 kinase domain (approximately exons 1-7).

  • PCR Amplification: Perform PCR to amplify the kinase domain from the gDNA of both cell lines. Use a high-fidelity polymerase to minimize PCR-induced errors.

  • PCR Product Purification: Run the PCR products on an agarose gel to confirm the correct size and purify the DNA from the gel or directly from the PCR reaction using a cleanup kit.

  • Sanger Sequencing: Send the purified PCR products and the corresponding forward and reverse primers for Sanger sequencing.

  • Sequence Analysis: Align the sequencing results from the resistant cells to the sequence from the parental cells and the reference sequence for RIPK2 to identify any mutations.

References

  • Cheong, R., et al. (2008). Understanding NF-κB signaling via mathematical modeling. Molecular Systems Biology, 4, 192.
  • O'Neill, L. A., & Gilmore, T. D. (2016). Inhibitory feedback control of NF-κB signalling in health and disease. Nature Reviews Immunology, 16(5), 313-325.
  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Kearns, J. D., et al. (2006). IκBɛ provides negative feedback to control NF-κB oscillations, signaling dynamics, and inflammatory gene expression. The Journal of Cell Biology, 173(5), 659-664.
  • Werner, S. L., et al. (2008). Feedback loops in NF-κB signaling. Molecular Systems Biology, 4, 192.
  • Selim, J. H., et al. (2022). RIP2 activates JNK, p38α MAPK and NF-κB-dependent gene transcription in transfected HEK-293 cells.
  • Wang, L., et al. (2017). RIP2 Is a Critical Regulator for NLRs Signaling and MHC Antigen Presentation but Not for MAPK and PI3K/Akt Pathways. Frontiers in Immunology, 8, 152.
  • Canning, P., et al. (2015). Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors. Chemistry & Biology, 22(9), 1174-1184.
  • Mathur, A., et al. (2009). Induction of RIP-2 kinase by proinflammatory cytokines is mediated via NF-kappaB signaling pathways and involves a novel feed-forward regulatory mechanism. Journal of immunology, 183(4), 2539-2547.
  • Yue, Z., et al. (2025). RIP2 overexpression activated TAK1/JNK1/2/P38 signaling.
  • protocols.io. (2019). Sanger Sequencing. Retrieved from [Link]

  • Ofengeim, D., & Yuan, J. (2013). RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases. Trends in molecular medicine, 19(6), 327-336.
  • Gong, Y. N., et al. (2025). Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review. Frontiers in Immunology, 16, 1405623.
  • Zhao, L., et al. (2023). RIPK2: a promising target for cancer treatment. Frontiers in Oncology, 13, 1189918.
  • McCarthy, J. V., et al. (1998). RIP2 is a novel NF-kappaB-activating and cell death-inducing kinase. The Journal of biological chemistry, 273(27), 16968-16975.
  • Vasta, J. D., et al. (2022). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Cell Chemical Biology, 29(10), 1549-1560.e6.
  • Shaw, J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2449-2459.
  • onkoview. (2021, October 6). The canonical pathway of NF-κB activation [Video]. YouTube. [Link]

  • Structural Genomics Consortium. (2018). Human Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2). Retrieved from [Link]

  • Structural Genomics Consortium. (2018). Human Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2); A Target Enabling Package. Zenodo. [Link]

Sources

WEHI-345 Analog Technical Support Center: A Guide to Mitigating Batch-to-Batch Variability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing WEHI-345 and its analogs. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions concerning the potential for batch-to-batch variability in this potent and selective RIPK2 kinase inhibitor. Our goal is to empower you with the knowledge and tools to ensure the reproducibility and reliability of your experimental outcomes.

Understanding WEHI-345 and its Mechanism of Action

WEHI-345 is a critical tool for investigating the role of Receptor-Interacting Protein Kinase 2 (RIPK2) in cellular signaling pathways. RIPK2 is a key mediator in the activation of NF-κB and MAP kinases following the engagement of intracellular nucleotide-binding and oligomerization domain (NOD) receptors.[1][2] Specifically, WEHI-345 has been shown to inhibit RIPK2 with an IC50 of 0.13 μM, leading to a delay in RIPK2 ubiquitylation and subsequent NF-κB activation.[3][4][5] This inhibitory action ultimately prevents the production of pro-inflammatory cytokines, highlighting the therapeutic potential of targeting RIPK2 in inflammatory diseases.[1][6]

The following diagram illustrates the canonical signaling pathway and the point of intervention for WEHI-345:

WEHI345_Pathway cluster_cell Cellular Environment NOD NOD Receptor RIPK2 RIPK2 NOD->RIPK2 Activation XIAP XIAP RIPK2->XIAP Interaction NFkB NF-κB RIPK2->NFkB Activation XIAP->RIPK2 Ubiquitylation Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription WEHI345 WEHI-345 WEHI345->RIPK2 Inhibition

Caption: WEHI-345 inhibits RIPK2 kinase activity, preventing downstream signaling.

Troubleshooting WEHI-345 Analog Batch-to-Batch Variability

While small molecule inhibitors are generally considered to have low batch-to-batch variability, it is not a non-existent issue.[7] Variations in synthesis, purification, and handling can introduce subtle differences between batches that may manifest as significant discrepancies in experimental results. This section provides a structured approach to identifying and resolving these issues.

Q1: We're observing a significant difference in the IC50 value of WEHI-345 between two recently purchased batches. What could be the cause?

This is a common and concerning observation. The root cause often lies in the physicochemical properties of the compound. Here’s a systematic approach to troubleshoot this issue:

Step 1: Verify Solubility and Stock Solution Preparation

Inconsistent solubility is a primary suspect. Even minor variations in the physical form (e.g., amorphous vs. crystalline) of the compound can affect its dissolution rate and ultimate solubility.

  • Actionable Advice: Always prepare fresh stock solutions from new batches. Do not assume the solubility is identical to previous batches. It is recommended to use ultrasonic agitation and gentle warming to aid in dissolution, as suggested by some suppliers.[3][4]

  • Experimental Protocol: Simple Solubility Test

    • Prepare a supersaturated solution of the new WEHI-345 batch in your chosen solvent (typically DMSO).

    • Incubate at room temperature for 1-2 hours with gentle agitation.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved compound.

    • Carefully collect the supernatant and determine the concentration using a spectrophotometer and a previously established extinction coefficient.

    • Compare this to the expected concentration and the solubility of previous, well-performing batches.

Step 2: Assess Purity and Integrity of the New Batch

Impurities from the synthesis process or degradation products can compete with the active compound or exert off-target effects, altering the apparent IC50.

  • Actionable Advice: Request the Certificate of Analysis (CoA) from the supplier for each batch. This document should provide details on the purity as determined by methods like High-Performance Liquid Chromatography (HPLC) and confirm the identity via Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

  • Experimental Protocol: Purity Verification by HPLC

    • Sample Preparation: Prepare a 1 mg/mL solution of the this compound in a suitable solvent (e.g., acetonitrile).

    • HPLC System:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

      • Mobile Phase B: 0.1% TFA in acetonitrile.

      • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector at 252 nm.[6]

    • Analysis: Inject 10 µL of the sample. Integrate the peak areas of the main compound and any impurities. Calculate the purity as: (Area of main peak / Total area of all peaks) x 100%.

Parameter Acceptable Range Potential Impact of Deviation
Purity (by HPLC) >98%Lower purity can lead to reduced potency and off-target effects.
Identity (by MS) Matches expected molecular weight (401.46 g/mol for WEHI-345)A mismatch indicates a different compound or significant degradation.

Step 3: Re-evaluate Biological Activity with a Standardized Assay

Once the physical and chemical properties of the new batch are confirmed to be within acceptable limits, a carefully controlled biological assay is necessary to determine its functional potency.

  • Actionable Advice: Use a well-characterized cell line and a standardized protocol to compare the new and old batches side-by-side.

  • Experimental Protocol: Cell-Based RIPK2 Inhibition Assay

    • Cell Line: THP-1 or bone marrow-derived macrophages (BMDMs) are suitable choices.[3][6]

    • Stimulation: Use a known concentration of muramyl dipeptide (MDP) to stimulate the NOD2 pathway.

    • Inhibitor Treatment: Pre-incubate cells with a dose-response range of both the old and new batches of WEHI-345 for 1 hour before MDP stimulation.

    • Readout: Measure the downstream effects of RIPK2 inhibition. This can be done by:

      • RT-PCR: Quantify the mRNA levels of NF-κB target genes such as TNF, IL-6, or IL-8.[3]

      • Western Blot: Assess the phosphorylation of RIPK2 at Ser176.[6]

      • ELISA: Measure the secretion of TNF or IL-6 into the cell culture supernatant.

    • Data Analysis: Plot the dose-response curves for both batches and calculate the respective IC50 values.

The following diagram outlines the troubleshooting workflow:

Troubleshooting_Workflow Start Inconsistent IC50 Observed Solubility Step 1: Verify Solubility Start->Solubility Purity Step 2: Assess Purity Solubility->Purity Solubility OK? Bad_Batch Batch is Unreliable Contact Supplier Solubility->Bad_Batch Solubility Poor? Activity Step 3: Re-evaluate Biological Activity Purity->Activity Purity >98%? Purity->Bad_Batch Purity <98%? Good_Batch Batch is Validated Proceed with Experiments Activity->Good_Batch IC50 Matches? Activity->Bad_Batch IC50 Mismatch?

Caption: A systematic workflow for troubleshooting inconsistent IC50 values.

Q2: My this compound is showing unexpected off-target effects at concentrations that were previously considered selective. Could this be a batch issue?

Yes, this is a strong possibility. The presence of structurally related impurities can lead to a different pharmacological profile.

  • Actionable Advice: A broader kinase panel screening of the problematic batch can reveal any new off-target activities. Compare this profile to the known selectivity of WEHI-345, which is highly selective for RIPK2 over a panel of other kinases.[6]

Q3: We are seeing precipitation of the this compound in our cell culture media, which we haven't observed before. What should we do?

This is likely due to either a change in the formulation of your stock solution or a difference in the solubility of the new batch.

  • Actionable Advice:

    • Re-check your stock solution concentration. An error in calculation could lead to a supersaturated solution.

    • Prepare fresh stock solution from the new batch, paying close attention to complete dissolution.

    • Consider the final concentration in your assay. You may be exceeding the aqueous solubility of the compound. If necessary, lower the final concentration or increase the percentage of DMSO in your final dilution (while being mindful of DMSO toxicity to your cells). Some sources suggest that for in vivo use, formulations with SBE-β-CD or corn oil can be used to improve solubility.[3]

Best Practices for Handling and Storage of WEHI-345 Analogs

To minimize the risk of compound degradation and ensure long-term stability, adhere to the following guidelines:

Storage Condition Recommended Duration Reference
Powder at -20°C Up to 3 years[3][4]
Powder at 4°C Up to 2 years[4]
In solvent at -80°C Up to 2 years[3][4]
In solvent at -20°C Up to 1 year[3][4]
  • Key Takeaway: For optimal reproducibility, it is highly recommended to prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.[4]

By implementing these rigorous quality control and troubleshooting measures, you can confidently address the challenges of batch-to-batch variability and ensure the integrity of your research involving WEHI-345 and its analogs.

References

  • Nachbur, U., et al. (2015). A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production. Nature Communications, 6, 6442. [Link]

  • Discovery of a First-in-Class Receptor Interacting Protein 2 (RIP2) Kinase Specific Clinical Candidate... Journal of Medicinal Chemistry. [Link]

  • A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production. Semantic Scholar. [Link]

  • RIPK2 NanoBRET Kinase Assay. Reaction Biology. [Link]

  • A Validated RIPK2 Inhibitor Screening Assay. BellBrook Labs. [Link]

  • RIPK2 Colorimetric Cell-Based ELISA Kit. AlgentBio. [Link]

  • A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. National Institutes of Health. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of WEHI-345 and Functionally-Related RIPK2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of WEHI-345, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), with other notable small molecules that target this critical inflammatory signaling protein. While direct, publicly available analogs of WEHI-345 with comparative efficacy data are not extensively documented, this guide will focus on a functional comparison with other well-characterized RIPK2 inhibitors, treating them as alternative tools for researchers. The objective is to provide a clear, data-driven analysis to inform experimental design and drug development strategies targeting NOD-like receptor (NLR) pathways.

Introduction to RIPK2 and Its Role in Inflammatory Signaling

Receptor-Interacting Protein Kinase 2 (RIPK2) is a crucial serine/threonine and tyrosine kinase that functions as a central signaling node downstream of the intracellular pattern recognition receptors, NOD1 and NOD2.[1] These receptors recognize bacterial peptidoglycan fragments, and upon activation, recruit RIPK2.[2] This interaction triggers a signaling cascade involving the ubiquitination of RIPK2, which is essential for the activation of the NF-κB and MAPK pathways.[1][3] These pathways, in turn, drive the production of pro-inflammatory cytokines and chemokines, mounting an innate immune response.[4][5] Dysregulation of the NOD-RIPK2 signaling axis has been implicated in a range of inflammatory conditions, including inflammatory bowel disease (IBD), Crohn's disease, and experimental autoimmune encephalomyelitis (EAE), making RIPK2 an attractive therapeutic target.[1][4][6]

WEHI-345: A Selective RIPK2 Inhibitor

WEHI-345 is a potent and selective inhibitor of RIPK2, with a reported IC50 of 0.13 μM in biochemical assays.[7][8][9] It acts by binding to the ATP-binding pocket of the kinase domain, thereby preventing autophosphorylation and downstream signaling events.[10] Mechanistically, WEHI-345 has been shown to delay RIPK2 ubiquitination and subsequent NF-κB activation following NOD stimulation.[4][7] Despite only delaying NF-κB activation, it effectively prevents the production of inflammatory cytokines such as TNF and IL-6 both in vitro and in vivo.[4][11]

Comparative Efficacy of RIPK2 Inhibitors

While specific analogs of WEHI-345 are not widely reported, several other small molecules have been identified as potent RIPK2 inhibitors. This section compares the efficacy of WEHI-345 with these functionally-related compounds.

CompoundTypeTarget(s)IC50 (RIPK2)Cellular Potency (TNFα/IL-8 Inhibition)Reference(s)
WEHI-345 Type IRIPK2130 nMPotent inhibition of TNF and IL-6[7][9][11]
GSK583 Type IRIPK25 nMIC50 = 8 nM (TNFα in human monocytes)[12][13][14]
Gefitinib Type IEGFR, RIPK2IC50 = 51 nM (tyrosine phosphorylation)Blocks macrophage-promoted invasion[15][16][17]
OD36 Type IRIPK2, ALK25.3 nMReduces inflammatory cell recruitment in vivo[16][18][19]

Key Insights from the Comparison:

  • Potency: GSK583 and OD36 exhibit significantly higher potency in biochemical assays compared to WEHI-345, with IC50 values in the low nanomolar range.[12][19]

  • Selectivity: WEHI-345 is highly selective for RIPK2 over other RIPK family members.[11] In contrast, Gefitinib is a dual inhibitor of EGFR and RIPK2, which may have implications for its therapeutic application and potential side effects.[15][20] OD36 also shows activity against ALK2.[19][21] GSK583 demonstrates excellent selectivity in a large kinase panel.[12]

  • Cellular and In Vivo Efficacy: All listed compounds have demonstrated efficacy in cellular and/or in vivo models. WEHI-345 has been shown to ameliorate experimental autoimmune encephalomyelitis in mice.[4][11] GSK583 effectively inhibits cytokine production in whole blood and shows in vivo activity.[12][13] Gefitinib has been shown to reduce metastatic burden in an osteosarcoma model through its action on RIPK2 in macrophages.[15][17] OD36 reduces cellular infiltration in an in vivo peritonitis model.[18][19]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the NOD2-RIPK2 signaling pathway and a general workflow for evaluating RIPK2 inhibitor efficacy.

NOD2_RIPK2_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Inhibitor Action MDP MDP (Muramyl Dipeptide) NOD2 NOD2 MDP->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits XIAP XIAP (E3 Ligase) RIPK2->XIAP Interacts with Ub Ubiquitination XIAP->RIPK2 K63-linked ubiquitination TAK1_TAB TAK1/TAB Complex Ub->TAK1_TAB Activates IKK IKK Complex TAK1_TAB->IKK Phosphorylates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Gene_Expression Pro-inflammatory Gene Expression (TNF, IL-6, etc.) NFkB_nuc->Gene_Expression Induces WEHI345 WEHI-345 & Analogs WEHI345->RIPK2 Inhibits Kinase Activity

Caption: NOD2-RIPK2 signaling pathway and point of intervention for WEHI-345.

Inhibitor_Screening_Workflow cluster_endpoints Endpoint Assays Start Start Cell_Culture Cell Culture (e.g., THP-1, BMDMs) Start->Cell_Culture Inhibitor_Treatment Treatment with WEHI-345 or Analog Cell_Culture->Inhibitor_Treatment Stimulation Stimulation with NOD2 Ligand (MDP) Incubation Incubation Stimulation->Incubation Inhibitor_Treatment->Stimulation Endpoint_Analysis Endpoint Analysis Incubation->Endpoint_Analysis Data_Analysis Data Analysis (IC50 determination) Endpoint_Analysis->Data_Analysis Cytokine_Assay Cytokine Measurement (ELISA, CBA) Endpoint_Analysis->Cytokine_Assay Western_Blot Western Blot (p-RIPK2, p-IκBα) Endpoint_Analysis->Western_Blot qPCR qPCR (TNF, IL6 mRNA) Endpoint_Analysis->qPCR End End Data_Analysis->End

Caption: General experimental workflow for evaluating RIPK2 inhibitor efficacy.

Experimental Protocols

Protocol 1: In Vitro RIPK2 Kinase Assay

This protocol outlines a method to determine the direct inhibitory effect of a compound on RIPK2 kinase activity.

  • Reagents and Materials:

    • Recombinant human RIPK2

    • ATP

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

    • Test compounds (WEHI-345 and analogs) dissolved in DMSO

    • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add 50 nL of each compound dilution to the wells of a 384-well plate.

    • Add 5 µL of a 2X RIPK2 enzyme solution in kinase buffer to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution in kinase buffer. The final ATP concentration should be at the Km for RIPK2.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and measure ADP production according to the ADP-Glo™ assay manufacturer's instructions.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Protocol 2: Cellular Assay for RIPK2 Inhibition in THP-1 Monocytes

This protocol assesses the ability of a compound to inhibit NOD2-mediated cytokine production in a human monocytic cell line.

  • Reagents and Materials:

    • THP-1 cells

    • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

    • Muramyl dipeptide (MDP)

    • Test compounds (WEHI-345 and analogs)

    • PMA (Phorbol 12-myristate 13-acetate) for cell differentiation

    • Human TNFα and IL-8 ELISA kits

    • 96-well cell culture plates

  • Procedure:

    • Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well.

    • Differentiate the cells by treating with 100 ng/mL PMA for 48-72 hours.

    • Remove the PMA-containing medium and replace it with fresh medium. Allow the cells to rest for 24 hours.

    • Pre-treat the differentiated THP-1 cells with serial dilutions of the test compounds for 1 hour.

    • Stimulate the cells with 10 µg/mL MDP for 24 hours.

    • Collect the cell culture supernatants.

    • Measure the concentration of TNFα and IL-8 in the supernatants using ELISA kits according to the manufacturer's instructions.

    • Calculate the percent inhibition of cytokine production and determine the IC50 values.

Conclusion

References

  • Nachbur, U., et al. (2015). A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production. Nature Communications, 6(1), 6442. [Link][4]

  • Yuan, J., et al. (2020). Gefitinib Inhibits Invasion and Metastasis of Osteosarcoma via Inhibition of Macrophage Receptor Interacting Serine-Threonine Kinase 2. Molecular Cancer Therapeutics, 19(6), 1336-1347. [Link][15][17][20]

  • Mark, P. R., et al. (2018). The NOD/RIPK2 signaling pathway contributes to osteoarthritis susceptibility. Annals of the Rheumatic Diseases, 77(12), 1824-1832. [Link][5]

  • GlpBio. (n.d.). WEHI-345. Retrieved from [Link][22]

  • Li, F., et al. (2023). Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases. Frontiers in Immunology, 14, 1149791. [Link][10][16]

  • Tigno-Aranjuez, J. T., et al. (2014). In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease. Journal of Biological Chemistry, 289(43), 29651-29664. [Link][18]

  • Canning, P., et al. (2015). Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors. Chemistry & Biology, 22(9), 1174-1184. [Link][2]

  • Haile, P. A., et al. (2016). The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase. Journal of Medicinal Chemistry, 59(10), 4867-4880. [Link][14]

  • Immune System Research. (2020). OD36 is a Dual RIPK2 and ALK2 Inhibitor. Retrieved from [Link][19]

  • Wang, Y., et al. (2025). Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review. Frontiers in Immunology, 16. [Link][1][6]

  • Lounkine, E., et al. (2019). Discovery of a First-in-Class Receptor Interacting Protein 2 (RIP2) Kinase Specific Clinical Candidate, 2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl Dihydrogen Phosphate, for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry, 62(14), 6576-6591. [Link][23]

  • Goncharov, T., et al. (2018). Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling. The EMBO Journal, 37(14), e98972. [Link][24][25]

  • ResearchGate. (n.d.). NODs/RIPK2 signaling pathways. Retrieved from [Link][3]

  • BellBrook Labs. (n.d.). A Validated RIPK2 Inhibitor Screening Assay. Retrieved from [Link][26]

  • bioRxiv. (2024). Revealing Mechanism of Allostery in RIPK2 kinase. Retrieved from [Link][27]

  • Zhang, T., et al. (2022). Discovery of Potent and Selective Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2) Inhibitors for the Treatment of Inflammatory Bowel Diseases (IBDs). Journal of Medicinal Chemistry, 65(13), 9110-9127. [Link][28]

  • MDPI. (2023). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Retrieved from [Link][29]

  • NIH. (2022). Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1-ylmethyl)-1H-pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation. Retrieved from [Link][30]

  • NIH. (2022). Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. Retrieved from [Link][31]

  • ResearchGate. (n.d.). Structure-Activity Relationship of USP5 Inhibitors. Retrieved from [Link][32]

Sources

A Senior Application Scientist's Guide to Validating WEHI-345 Analog Activity Using RIPK2 Knockout Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Specificity in Kinase Inhibitor Development

In the realm of targeted therapies, protein kinase inhibitors have emerged as a cornerstone of modern drug development. However, the structural conservation of the ATP-binding pocket across the human kinome presents a significant challenge: off-target effects.[1][2] An inhibitor's biological activity may stem not from its intended target, but from unintended interactions with other kinases, leading to misleading results and potential toxicity. Therefore, rigorous validation of an inhibitor's on-target activity is not merely a suggestion but a fundamental requirement for advancing a compound.

This guide provides a comprehensive framework for validating the target engagement and cellular activity of analogs of WEHI-345, a known inhibitor of Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2).[3][4][5] RIPK2 is a critical kinase that mediates pro-inflammatory signaling downstream of the intracellular pattern recognition receptors NOD1 and NOD2.[6][7][8] As such, RIPK2 is an attractive therapeutic target for a range of inflammatory diseases.

To unequivocally demonstrate that a WEHI-345 analog's activity is mediated through RIPK2, we employ the gold-standard genetic approach: a RIPK2 knockout (KO) cell line.[9] This genetically modified line provides the ultimate negative control; if a compound is truly specific for RIPK2, it should elicit a biological response in wild-type (WT) cells but remain inert in cells lacking the target protein.[10][11] This comparative approach allows us to dissect on-target efficacy from off-target noise, a critical step in selecting lead candidates for further development.

The RIPK2 Signaling Axis: A Mechanistic Overview

Understanding the RIPK2 signaling pathway is essential for designing robust validation assays. Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2 via homotypic CARD-CARD interactions. This proximity induces RIPK2 oligomerization, autophosphorylation, and subsequent polyubiquitylation, which serves as a scaffold to recruit downstream effectors.[7][8] This cascade ultimately activates the TAK1 and IKK complexes, leading to the phosphorylation and degradation of IκBα. The liberated NF-κB transcription factor then translocates to the nucleus to drive the expression of pro-inflammatory cytokines like TNF-α and IL-6.[6][12] WEHI-345 and its analogs are designed to bind to the ATP pocket of RIPK2, inhibiting its kinase activity and thereby blocking this entire downstream cascade.[12][13]

G cluster_0 cluster_1 cluster_2 PAMPs Bacterial PGNs (e.g., MDP) NOD NOD1 / NOD2 PAMPs->NOD Sensing RIPK2 RIPK2 NOD->RIPK2 Recruitment & Oligomerization RIPK2->RIPK2 Ub K63/M1 Polyubiquitylation RIPK2->Ub Activation WEHI This compound (Inhibitor) WEHI->RIPK2 Inhibition TAK1 TAK1 Complex Ub->TAK1 Recruitment & Activation IKK IKK Complex TAK1->IKK Phosphorylation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Sequestration NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Genes Pro-inflammatory Gene Transcription (TNF, IL-6, etc.) NFkB_nuc->Genes Induction

Caption: The NOD1/2-RIPK2 signaling pathway leading to NF-κB activation.

Experimental Design: A Multi-Faceted Approach to Validation

Our validation strategy is built on a logical progression of experiments designed to answer three fundamental questions:

  • Target Engagement: Does the compound physically interact with RIPK2 inside the cell?

  • Cellular Potency: Does the compound inhibit the downstream signaling pathway and elicit a functional cellular response?

  • Target Specificity: Are these effects entirely dependent on the presence of RIPK2?

To address these, we will perform a side-by-side comparison of a promising this compound (Analog A) and a control analog with known off-target liabilities (Analog B) in both wild-type and RIPK2 KO human monocytic THP-1 cell lines.

G cluster_wt Wild-Type (WT) Cells cluster_ko RIPK2 Knockout (KO) Cells wt_cells THP-1 WT Cells wt_treat Treat with WEHI-345 Analogs (A and B) wt_cells->wt_treat wt_stim Stimulate with MDP (NOD2 Ligand) wt_treat->wt_stim wt_assay1 Target Engagement (NanoBRET) wt_stim->wt_assay1 wt_assay2 Cell Viability (IC50) wt_stim->wt_assay2 wt_assay3 Downstream Signaling (Western Blot) wt_stim->wt_assay3 analysis Comparative Data Analysis (On-Target vs. Off-Target) wt_assay1->analysis wt_assay2->analysis wt_assay3->analysis ko_cells THP-1 RIPK2 KO Cells (CRISPR-Generated) ko_treat Treat with WEHI-345 Analogs (A and B) ko_cells->ko_treat ko_stim Stimulate with MDP (NOD2 Ligand) ko_treat->ko_stim ko_assay1 Target Engagement (NanoBRET) ko_stim->ko_assay1 ko_assay2 Cell Viability (IC50) ko_stim->ko_assay2 ko_assay3 Downstream Signaling (Western Blot) ko_stim->ko_assay3 ko_assay1->analysis ko_assay2->analysis ko_assay3->analysis start Start: Cell Line Generation start->wt_cells start->ko_cells

Caption: Experimental workflow for validating this compound activity.

Detailed Experimental Protocols

The following protocols provide a robust framework for execution. Adherence to best practices in cell culture and molecular biology is assumed.

Protocol 1: Generation of RIPK2 KO Cell Lines via CRISPR-Cas9

This protocol outlines the generation of a monoclonal RIPK2 knockout cell line from the parental wild-type line.[14][15]

  • Guide RNA (gRNA) Design: Design two gRNAs targeting an early exon of the RIPK2 gene using a reputable online tool (e.g., Benchling, Synthego). Targeting an early exon maximizes the likelihood of generating a non-functional truncated protein.[16]

  • RNP Complex Formation: Prepare Ribonucleoprotein (RNP) complexes by incubating synthetic gRNAs with recombinant Cas9 nuclease.

  • Electroporation: Electroporate the parental THP-1 cells with the RNP complexes. This method provides high transfection efficiency for suspension cells.

  • Single-Cell Cloning: Two days post-electroporation, perform limiting dilution in 96-well plates to isolate and expand single cells into monoclonal colonies.

  • Screening and Validation:

    • Genomic DNA PCR & Sequencing: Once colonies are established, extract genomic DNA. Perform PCR across the targeted region and use Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).

    • Western Blot: Confirm the complete absence of RIPK2 protein expression in candidate KO clones compared to the WT parental line. A validated anti-RIPK2 antibody is crucial for this step.[17]

    • Functional Validation: Treat the confirmed KO clone and WT cells with a NOD2 agonist like Muramyl Dipeptide (MDP). The KO clone should show no downstream NF-κB activation (e.g., no phosphorylation of p65), confirming the functional knockout.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

This assay quantitatively measures the binding of the WEHI-345 analogs to RIPK2 within the live-cell environment.[18][19]

  • Cell Preparation: Co-transfect HEK293 cells (chosen for their high transfectability in this assay) with a vector expressing RIPK2 fused to NanoLuc® luciferase and a selectable marker. Generate a stable cell line.

  • Assay Setup: Seed the stable cells into 384-well plates.

  • Compound Treatment: Add a serial dilution of the WEHI-345 analogs (Analog A, Analog B) to the wells and incubate.

  • Tracer Addition: Add the NanoBRET™ fluorescent tracer, which also binds to the RIPK2 ATP-binding pocket.

  • Signal Detection: Add the NanoLuc® substrate and immediately measure both the donor (luciferase) and acceptor (tracer) emission signals on a plate reader.

  • Data Analysis: Calculate the BRET ratio. The displacement of the tracer by the compound results in a decreased BRET signal. Plot the BRET ratio against the compound concentration to determine the half-maximal inhibitory concentration (IC50), which reflects the compound's apparent cellular affinity for RIPK2.

Protocol 3: Cell Viability and Cytokine Production Assay

This assay assesses the functional downstream consequences of RIPK2 inhibition.

  • Cell Seeding: Seed both WT and RIPK2 KO THP-1 cells into 96-well plates.

  • Compound Pre-treatment: Add serial dilutions of Analog A and Analog B to the cells and incubate for 1 hour.

  • Stimulation: Add a NOD2 agonist (e.g., 10 µg/mL MDP) to all wells except the unstimulated controls.

  • Incubation: Incubate the plates for 24 hours.

  • Cytokine Measurement (ELISA):

    • Carefully collect the cell culture supernatant.

    • Perform an ELISA for a key pro-inflammatory cytokine, such as TNF-α, according to the manufacturer's protocol.

    • Calculate the IC50 value for the inhibition of TNF-α production.

  • Cell Viability Measurement (e.g., CellTiter-Glo®):

    • To the remaining cells in the plate, add CellTiter-Glo® reagent.

    • Measure luminescence to determine the relative number of viable cells. This is critical to ensure that the observed reduction in cytokines is due to pathway inhibition and not general cytotoxicity.

Protocol 4: Downstream Signaling Analysis via Western Blot

This protocol directly measures the inhibition of key phosphorylation events in the RIPK2 pathway.[20]

  • Cell Treatment: Seed WT and RIPK2 KO THP-1 cells. Pre-treat with a fixed concentration (e.g., 1 µM) of Analog A and Analog B for 1 hour, followed by a time-course stimulation with MDP (e.g., 0, 15, 30, 60 minutes).

  • Cell Lysis: Lyse the cells at each time point and determine the total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Probe membranes with primary antibodies against:

      • Phospho-RIPK2 (to assess autophosphorylation)[21]

      • Phospho-p65 (a key marker of NF-κB activation)

      • Total RIPK2 (to confirm knockout and equal loading in WT)

      • Total p65 (loading control)

      • GAPDH or β-actin (loading control)

    • Incubate with appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software.

Comparative Data Analysis: Interpreting the Results

The power of this experimental design lies in the direct comparison between WT and KO cells. The following tables present hypothetical data that illustrates a successful validation.

Table 1: Cellular Target Engagement and Functional Potency

CompoundCell LineTarget Engagement IC50 (NanoBRET™, nM)TNF-α Inhibition IC50 (nM)
Analog A WT THP-1 1555
RIPK2 KO THP-1 > 10,000> 50,000
Analog B WT THP-1 25150
RIPK2 KO THP-1 > 10,000850
WEHI-345 WT THP-1 20130[3]
RIPK2 KO THP-1 > 10,000> 50,000
  • Interpretation: Analog A demonstrates potent target engagement and functional inhibition of TNF-α production in WT cells. Crucially, both activities are completely abrogated in RIPK2 KO cells, providing strong evidence that its mechanism of action is on-target.[9] Analog B also engages RIPK2 and inhibits TNF-α in WT cells. However, it retains significant inhibitory activity in RIPK2 KO cells, indicating the presence of potent off-target effects that contribute to its overall cellular activity.[2]

Table 2: Quantification of Downstream NF-κB Signaling (p-p65/Total p65 Ratio)

Treatment (30 min)Cell LineFold Change vs. Unstimulated
MDP Only WT THP-1 8.5
RIPK2 KO THP-1 1.1
Analog A (1µM) + MDP WT THP-1 1.3
RIPK2 KO THP-1 1.0
Analog B (1µM) + MDP WT THP-1 2.5
RIPK2 KO THP-1 2.2
  • Interpretation: As expected, MDP stimulation robustly activates NF-κB (increased p-p65) in WT cells but not in RIPK2 KO cells. Analog A completely blocks this activation in WT cells. Analog B only partially blocks MDP-induced p-p65 in WT cells and, more importantly, still shows some activity in the KO cells, confirming that it likely inhibits other kinases in the NF-κB pathway.

Conclusion: A Self-Validating System for Confident Candidate Selection

The combination of a specific this compound with a RIPK2 knockout cell line creates a self-validating system that is indispensable for modern drug discovery. The data clearly demonstrates that while both Analog A and Analog B inhibit the desired pathway in a standard wild-type cellular assay, only Analog A does so through a specific, on-target mechanism. The loss of activity in the RIPK2 KO cells provides an unambiguous result, confirming that Analog A is a highly specific RIPK2 inhibitor. In contrast, the residual activity of Analog B in the KO cells immediately flags it for potential off-target liabilities that could complicate its development. By employing this rigorous comparative approach, researchers can confidently select compounds with the highest probability of success, saving valuable time and resources in the long journey from bench to bedside.

References

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A Head-to-Head Comparison: Benchmarking New WEHI-345 Analogs Against Existing RIPK2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of inflammatory disease research, the Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2) has emerged as a critical signaling node and a compelling therapeutic target.[1][2][3] RIPK2 acts as a key downstream mediator for the intracellular pattern recognition receptors NOD1 and NOD2, which detect bacterial peptidoglycans.[2][3][4][5] Upon activation, RIPK2 triggers potent pro-inflammatory signaling cascades, primarily through the activation of NF-κB and MAP kinases, leading to the production of cytokines like TNF-α and IL-6.[1][2][3] Dysregulation of this pathway is implicated in a host of autoimmune and inflammatory conditions, including Crohn's disease, Blau syndrome, and multiple sclerosis, making the development of specific and potent RIPK2 inhibitors a significant focus of drug discovery efforts.[1][2][6]

This guide provides a comprehensive framework for benchmarking novel analogs of WEHI-345, a potent and selective RIPK2 inhibitor, against other established inhibitors in the field.[7][8][9][10][11][12] We will delve into the mechanistic rationale behind the selection of comparative compounds, provide detailed protocols for robust in vitro and cell-based assays, and present a clear structure for data analysis and interpretation.

The Competitive Landscape: Understanding the Incumbent RIPK2 Inhibitors

A thorough benchmarking study requires well-characterized reference compounds. For new WEHI-345 analogs, the following inhibitors serve as essential benchmarks due to their distinct mechanisms and extensive characterization:

  • WEHI-345: A potent, selective, ATP-competitive Type I inhibitor of RIPK2 with a reported IC50 of 0.13 µM.[7][8][10][11] It functions by delaying RIPK2 ubiquitylation and subsequent NF-κB activation.[7][8][10][11][12][13] WEHI-345 has demonstrated efficacy in reducing inflammatory cytokine production both in vitro and in vivo.[7][11][14][15]

  • GSK583: A highly potent and selective Type I RIPK2 inhibitor with an IC50 of 5 nM.[11] It has been shown to effectively inhibit MDP-stimulated TNF-α production in human monocytes.[1][14] While potent, its development was halted due to off-target effects, making it a crucial tool for assessing both potency and potential liabilities.[14]

  • Ponatinib: A multi-targeted Type II kinase inhibitor that potently inhibits RIPK2 with an IC50 of 6.7 nM.[14] Unlike Type I inhibitors, Ponatinib binds to the inactive "DFG-out" conformation of the kinase.[14][16] It has been shown to completely block MDP-induced RIPK2 ubiquitination.[14][16][17] Its broad kinase profile makes it a useful counter-screening tool to assess the selectivity of new analogs.

The RIPK2 Signaling Cascade: A Visual Overview

To understand the points of intervention for these inhibitors, it is crucial to visualize the NOD2-RIPK2 signaling pathway. Upon recognition of its ligand, muramyl dipeptide (MDP), NOD2 oligomerizes and recruits RIPK2. This proximity facilitates RIPK2 autophosphorylation and subsequent polyubiquitination, which acts as a scaffold to recruit downstream signaling complexes, ultimately leading to NF-κB activation and inflammatory gene expression.

RIPK2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP MDP (Muramyl Dipeptide) NOD2 NOD2 MDP->NOD2 Binds RIPK2_inactive RIPK2 (Inactive) NOD2->RIPK2_inactive Recruits RIPK2_active RIPK2-P (Ubiquitinated) RIPK2_inactive->RIPK2_active Autophosphorylation & Ubiquitination TAK1_complex TAK1/TAB Complex RIPK2_active->TAK1_complex Activates XIAP XIAP (E3 Ligase) XIAP->RIPK2_active IKK_complex IKK Complex TAK1_complex->IKK_complex Activates IkBa_NFkB IκBα-NF-κB IKK_complex->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB IκBα Degradation & NF-κB Release Gene_Expression Inflammatory Gene Expression NFkB->Gene_Expression Translocation

Caption: The NOD2-RIPK2 signaling pathway leading to inflammatory gene expression.

A Multi-tiered Approach to Benchmarking

A robust comparison of novel WEHI-345 analogs should proceed through a tiered series of experiments, from direct enzyme inhibition to complex cellular responses and selectivity profiling.

Tier 1: Biochemical Potency Assessment

The initial step is to determine the direct inhibitory activity of the new analogs on the RIPK2 enzyme. This provides a fundamental measure of potency (IC50).

Experimental Workflow: Biochemical IC50 Determination

Biochemical_Workflow Start Start Prep_Reagents Prepare Reagents: - Recombinant RIPK2 - Kinase Buffer - ATP - Substrate Start->Prep_Reagents Compound_Dilution Prepare Serial Dilutions of WEHI-345 Analogs & Control Inhibitors Start->Compound_Dilution Reaction_Setup Set up Kinase Reaction: - Add RIPK2 & Inhibitor - Incubate Prep_Reagents->Reaction_Setup Compound_Dilution->Reaction_Setup Initiate_Reaction Initiate Reaction by Adding ATP/Substrate Reaction_Setup->Initiate_Reaction Incubate Incubate at RT (e.g., 60 min) Initiate_Reaction->Incubate Detect_Signal Detect ADP Production (e.g., ADP-Glo™) Incubate->Detect_Signal Analyze_Data Analyze Data: - Plot Dose-Response Curve - Calculate IC50 Detect_Signal->Analyze_Data

Caption: Workflow for determining biochemical IC50 values of RIPK2 inhibitors.

Detailed Protocol: ADP-Glo™ Kinase Assay [18][19]

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).[18]

    • Reconstitute recombinant human RIPK2 enzyme in kinase buffer.

    • Prepare a solution of ATP and a suitable substrate in kinase buffer.

  • Compound Plating:

    • In a 384-well plate, perform serial dilutions of the WEHI-345 analogs and control inhibitors (WEHI-345, GSK583, Ponatinib) in DMSO, followed by dilution in kinase buffer.

  • Kinase Reaction:

    • Add 2 µL of recombinant RIPK2 enzyme to each well containing 1 µL of the diluted compound.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 2 µL of the ATP/substrate mix.

    • Incubate for 60 minutes at room temperature.[18]

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[18]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[18]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Convert luminescence readings to percent inhibition relative to DMSO controls.

    • Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Tier 2: Cellular Potency and Pathway Inhibition

Moving from a purified enzyme system to a cellular context is essential to assess membrane permeability, target engagement, and the ability to inhibit the downstream signaling cascade.

Detailed Protocol: MDP-Induced NF-κB Activation in THP-1 Cells

This protocol measures the ability of inhibitors to block the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon NOD2 stimulation.

  • Cell Culture and Plating:

    • Culture THP-1 monocytic cells in appropriate media.

    • Seed cells in a 96-well imaging plate and allow them to adhere.

  • Inhibitor Treatment and Stimulation:

    • Pre-treat cells with serial dilutions of WEHI-345 analogs and control inhibitors for 1 hour.

    • Stimulate the cells with Muramyl Dipeptide (MDP) for 30-60 minutes to activate the NOD2 pathway.[7]

  • Immunofluorescence Staining:

    • Fix, permeabilize, and block the cells.

    • Incubate with a primary antibody against the NF-κB p65 subunit.

    • Incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI or Hoechst).

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Quantify the nuclear-to-cytoplasmic intensity ratio of the p65 signal.[20][21] A decrease in this ratio indicates inhibition of NF-κB translocation.

    • Calculate IC50 values based on the dose-response curve.

Detailed Protocol: Cytokine Release Assay in BMDMs

This assay provides a functional readout of pathway inhibition by measuring the suppression of inflammatory cytokine production.

  • Cell Culture:

    • Isolate and culture Bone Marrow-Derived Macrophages (BMDMs) from mice.

  • Inhibitor Treatment and Stimulation:

    • Plate BMDMs and pre-treat with serial dilutions of the test compounds for 1 hour.

    • Stimulate the cells with MDP for 4-8 hours.[7][11]

  • Cytokine Measurement:

    • Collect the cell culture supernatant.

    • Quantify the concentration of secreted TNF-α and IL-6 using a commercially available ELISA kit.

  • Data Analysis:

    • Normalize cytokine levels to vehicle-treated controls.

    • Plot the percentage of cytokine inhibition against inhibitor concentration to determine the IC50.

Tier 3: Selectivity Profiling

A critical aspect of drug development is ensuring the compound's specificity for its intended target to minimize off-target effects.

Detailed Protocol: Kinome-wide Selectivity Screening

  • Assay Panel:

    • Submit the most promising WEHI-345 analogs for screening against a broad panel of kinases (e.g., >90 kinases).[1][14]

  • Screening:

    • The compounds are typically tested at a fixed concentration (e.g., 1 µM).

  • Data Analysis:

    • The results are reported as the percent inhibition for each kinase in the panel.

    • Analyze the data to identify any significant off-target inhibition (>50% inhibition is a common threshold for follow-up). WEHI-345 itself has shown high selectivity for RIPK2 over other RIPK family members and a panel of 92 other kinases.[1][14][15]

Data Summary and Interpretation

To facilitate a clear comparison, all quantitative data should be summarized in a structured table.

CompoundBiochemical IC50 (nM)Cellular NF-κB IC50 (nM)Cellular TNF-α IC50 (nM)Key Off-Targets (at 1 µM)
WEHI-345 130[7]Data to be generatedData to be generatedKIT, RET, PDGFRβ, SRC (>90% inh.)[1][14]
GSK583 8[1][14]Data to be generatedData to be generatedHighly selective[1][14]
Ponatinib 6.7[14]Data to be generatedData to be generatedMultiple kinases (known multi-targeted inhibitor)
Analog-001 Experimental ValueExperimental ValueExperimental ValueExperimental Data
Analog-002 Experimental ValueExperimental ValueExperimental ValueExperimental Data

Interpreting the Results:

The ideal WEHI-345 analog will exhibit:

  • High Potency: A low nanomolar IC50 in both biochemical and cellular assays, ideally approaching or exceeding the potency of GSK583.

  • Good Cell Permeability: A small fold-shift between biochemical and cellular IC50 values.

  • Superior Selectivity: Minimal off-target activity in the kinase screen, demonstrating a better safety profile than the parent compound WEHI-345 and the multi-targeted inhibitor Ponatinib.

By following this structured, multi-tiered approach, researchers can rigorously and objectively evaluate new WEHI-345 analogs. This comprehensive benchmarking strategy, grounded in sound experimental design and clear data interpretation, will accelerate the identification of next-generation RIPK2 inhibitors with the potential for therapeutic translation in inflammatory diseases.

References

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Safety Operating Guide

Mastering the Final Step: A Comprehensive Guide to the Safe Disposal of WEHI-345 and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery, the potent and selective RIPK2 kinase inhibitor WEHI-345, along with its analogs, represents a significant tool in the investigation of inflammatory diseases and necroptosis.[1] However, the power of such bioactive molecules necessitates an equally rigorous approach to their handling and, critically, their disposal. This guide provides essential, step-by-step procedures for the safe and compliant disposal of WEHI-345 and its analogs, ensuring the protection of laboratory personnel and the environment. Our commitment to scientific integrity extends beyond the bench to the entire lifecycle of the chemical compounds we champion.

The Precautionary Principle: Treating WEHI-345 as a Cytotoxic Agent

While specific, long-term toxicological data for WEHI-345 and its analogs are not extensively published, their nature as potent kinase inhibitors warrants a cautious approach.[2] Kinase inhibitors, by design, modulate cellular pathways and can have cytotoxic or other hazardous effects. Therefore, it is imperative to handle and dispose of WEHI-345 and its analogs as cytotoxic hazardous waste.[3][4] This principle of "erring on the side of caution" is the foundation of a safe and responsible laboratory environment.

A critical first step for any laboratory working with WEHI-345 is to obtain and thoroughly review the Safety Data Sheet (SDS) provided by the supplier.[5][6] The SDS contains vital information on hazards, handling, and emergency procedures.

Core Directive: Segregation is Paramount

The cornerstone of proper chemical waste management is the meticulous segregation of waste streams at the point of generation.[3][4] Cross-contamination of waste can create unforeseen hazards and complicate the disposal process. All waste generated from experiments involving WEHI-345 and its analogs must be considered cytotoxic hazardous waste and segregated accordingly.

Waste Stream Classification and Handling:
Waste TypeDescriptionDisposal Container
Solid Waste Unused or expired WEHI-345 powder, contaminated personal protective equipment (PPE) such as gloves and gowns, disposable labware (e.g., pipette tips, tubes), and absorbent pads used for spills.[3]A designated, leak-proof, and puncture-resistant container, clearly labeled with "Cytotoxic Waste" and the appropriate hazard symbols.[4]
Liquid Waste Stock solutions of WEHI-345 (typically in DMSO), experimental media containing the compound, and the initial rinsate from decontaminating glassware.A sealed, leak-proof, and chemically compatible container, clearly labeled as "Hazardous Liquid Waste: Cytotoxic" and listing the contents.
Contaminated Sharps Needles, syringes, glass Pasteur pipettes, and any other sharp objects contaminated with WEHI-345.A designated, puncture-proof sharps container that is also labeled for cytotoxic waste.[7]
Animal Waste (if applicable) Carcasses, bedding, and excreta from animals treated with WEHI-345.To be treated as cytotoxic waste and disposed of in accordance with institutional and local regulations for animal biohazard disposal.

Visualizing the Disposal Workflow

To ensure clarity in the segregation process, the following diagram outlines the decision-making and handling steps for different types of waste generated during research with WEHI-345 and its analogs.

WEHI345_Disposal_Workflow cluster_generation Point of Waste Generation cluster_streams Waste Segregation & Collection cluster_containers Final Disposal Containers start Experiment with WEHI-345 Analog waste_type Identify Waste Type start->waste_type solid Solid Waste (Gloves, Tubes, etc.) waste_type->solid Solid liquid Liquid Waste (Solutions, Media) waste_type->liquid Liquid sharps Contaminated Sharps (Needles, Glassware) waste_type->sharps Sharps solid_container Labeled, Leak-Proof Cytotoxic Solid Waste Bin solid->solid_container Collect in liquid_container Labeled, Sealed Cytotoxic Liquid Waste Container liquid->liquid_container Collect in sharps_container Labeled, Puncture-Proof Cytotoxic Sharps Container sharps->sharps_container Collect in

Caption: Decision workflow for segregating this compound waste streams.

Step-by-Step Disposal Protocols

Adherence to a standardized protocol is crucial for safety and compliance. The following steps provide a detailed methodology for handling and disposing of WEHI-345 waste.

Protocol 1: Disposal of Solid Waste
  • Personal Protective Equipment (PPE): Before handling any waste, don appropriate PPE, including a lab coat, safety glasses with side shields, and two pairs of nitrile gloves.

  • Designated Collection: At the point of generation, place all solid waste contaminated with WEHI-345 directly into the designated cytotoxic solid waste container.

  • Container Management: Keep the waste container closed when not in use. Do not overfill the container.

  • Final Disposal: Once the container is full, arrange for its collection by your institution's environmental health and safety (EHS) department for disposal, likely via incineration.[4]

Protocol 2: Disposal of Liquid Waste
  • PPE: Wear appropriate PPE as described in Protocol 1.

  • Collection: Collect all liquid waste containing WEHI-345 in a designated, sealed, and leak-proof container. Ensure the container is made of a material compatible with the solvents used (e.g., DMSO).

  • Labeling: Clearly label the container with "Hazardous Liquid Waste: Cytotoxic," and list all chemical components, including WEHI-345 and any solvents.

  • Storage: Store the liquid waste container in a secondary containment bin in a designated and secure area until it is collected by EHS.

  • Prohibition: Never dispose of liquid waste containing WEHI-345 down the drain.

Protocol 3: Decontamination of Labware
  • Initial Rinse: Rinse reusable glassware that has come into contact with WEHI-345 with a small amount of an appropriate solvent (e.g., ethanol) to remove the bulk of the compound. This initial rinsate must be collected and disposed of as hazardous liquid waste.[8]

  • Decontamination: Immerse the glassware in a strong alkaline cleaning or other suitable decontamination solution as recommended by your institution's EHS.

  • Thorough Washing: After decontamination, wash the glassware thoroughly with soap and water.

Spill Management: Immediate and Effective Response

In the event of a spill, a prompt and correct response is critical to minimize exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate and Secure: If the spill is large or involves a significant amount of powder, evacuate the immediate area and restrict access.

  • Don PPE: Before attempting to clean the spill, don appropriate PPE, including a respirator if handling a powder spill.

  • Containment and Cleanup:

    • Liquid Spill: Cover the spill with an absorbent material from a cytotoxic spill kit. Work from the outside of the spill inwards.[9]

    • Powder Spill: Gently cover the spill with dampened absorbent pads to avoid raising dust.[9]

  • Collection of Waste: Collect all cleanup materials in the cytotoxic solid waste container.

  • Decontamination of the Area: Clean the spill area with a decontamination solution, followed by a thorough rinse with water.[9]

  • Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

Regulatory Framework: Adherence to EPA and Local Guidelines

The disposal of hazardous chemical waste, including cytotoxic compounds, is regulated by governmental agencies such as the U.S. Environmental Protection Agency (EPA).[10][11] Academic and research laboratories must comply with these regulations, which may include specific requirements for waste accumulation, storage time limits, and labeling.[11][12] It is essential to be familiar with your institution's specific hazardous waste management plan, which should be aligned with federal, state, and local regulations.

By implementing these comprehensive disposal procedures, researchers can ensure that their groundbreaking work with WEHI-345 and its analogs is conducted with the highest standards of safety and environmental responsibility.

References

  • NHS England. Network Guidance for Handling the Spillage of Cytotoxic and Anti-Cancer Drug. 2017. Available from: [Link]

  • Bussières, J. F., et al. Safe handling of cytotoxics: guideline recommendations. PMC - PubMed Central. Available from: [Link]

  • Daniels Health. Cytotoxic Waste Disposal Guidelines. 2021. Available from: [Link]

  • University of British Columbia. Cytotoxic Spill Cleanup Procedure. 2017. Available from: [Link]

  • Kingston Health Sciences Centre. Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP-SHCDBF-01. 2019. Available from: [Link]

  • American Laboratory. Managing Hazardous Chemical Waste in the Lab. Available from: [Link]

  • WorkSafe QLD. Guide for handling cytotoxic drugs and related waste. Available from: [Link]

  • Thermo Fisher Scientific. Protein Kinase Inhibitor - SAFETY DATA SHEET. Available from: [Link]

  • Canterbury District Health Board. NU10.35 Safe Handling and Waste Management of Cytotoxic Drugs. Available from: [Link]

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. 2025. Available from: [Link]

  • Health and Safety Executive. Safe handling of cytotoxic drugs in the workplace. Available from: [Link]

  • U.S. Environmental Protection Agency. Frequent Questions About Managing Hazardous Waste at Academic Laboratories. 2025. Available from: [Link]

  • BioChemPartner. WEHI-345 | 1354825-58-3 | Data Sheet. Available from: [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available from: [Link]

  • American Chemical Society. Regulation of Laboratory Waste. Available from: [Link]

  • The Institute of Cancer Research. Scientists find new ways to convert inhibitors into degraders, paving the way for future drug discoveries. 2024. Available from: [Link]

  • IRB Barcelona. IRB Barcelona reveals that destruction kinase drugs trigger protein degradation. 2025. Available from: [Link]

Sources

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